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  • Product: (5-Methyl-2-propan-2-yloxyphenyl)methanol
  • CAS: 1343277-94-0

Core Science & Biosynthesis

Foundational

Synthesis Route and Methodologies for (5-Methyl-2-propan-2-yloxyphenyl)methanol

Executive Summary & Retrosynthetic Strategy The compound (5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0) is a sterically hindered, electron-rich benzyl alcohol frequently utilized as a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The compound (5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0) is a sterically hindered, electron-rich benzyl alcohol frequently utilized as a critical building block in medicinal chemistry and advanced active pharmaceutical ingredient (API) synthesis [1]. Due to the precise functionalization required on the benzene ring—an isopropoxy ether, a methyl group, and a hydroxymethyl moiety—constructing this molecule demands a highly regioselective approach.

Rather than relying on non-selective electrophilic aromatic substitutions on pre-formed ethers, the most robust, high-yielding pathway leverages the inherent directing ability of a free phenol. The retrosynthetic strategy relies on three distinct chemical transformations:

  • Regioselective ortho-formylation of commercially available 4-methylphenol (p-cresol) to construct the carbon framework.

  • Phenolic Alkylation via a Williamson ether synthesis to install the bulky isopropoxy group.

  • Chemoselective Reduction of the aldehyde to the target benzylic alcohol.

Retrosynthesis A 4-Methylphenol (p-Cresol) B 2-Hydroxy-5-methyl- benzaldehyde A->B Step 1: MgCl2, Et3N (CH2O)n, MeCN C 2-Isopropoxy-5-methyl- benzaldehyde B->C Step 2: i-PrBr, K2CO3 DMF, 80 °C D (5-Methyl-2-propan-2- yloxyphenyl)methanol C->D Step 3: NaBH4 MeOH, 0 °C

Retrosynthetic pathway and forward synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Process Chemistry & Mechanistic Insights

To ensure scientific integrity, the synthesis must move beyond simple empirical steps. Every equivalent added and temperature applied is governed by specific physical organic chemistry principles. Below are the self-validating protocols for each synthetic phase.

Phase 1: Ortho-Formylation (Hofsløkken-Skattebøl Reaction)

The synthesis begins with the formylation of 4-methylphenol. Traditional methods (e.g., Reimer-Tiemann or Vilsmeier-Haack) often suffer from poor yields, biphasic emulsion issues, or competing para-formylation. To bypass this, we employ the Hofsløkken-Skattebøl Reaction , utilizing magnesium chloride and triethylamine [2].

Mechanistic Causality: Magnesium acts as a bidentate Lewis acid. Et3N deprotonates the phenol, allowing the phenoxide to tightly chelate the Mg²⁺ ion. This metal-complex acts as an atomic template, coordinating directly with paraformaldehyde to strictly enforce delivery of the electrophile to the ortho position. Crucially, excess formaldehyde acts as the terminal oxidant in a Cannizzaro-type redox transfer, effectively converting the intermediate benzylic alcohol directly into the target 2-hydroxy-5-methylbenzaldehyde [2].

Mechanism N1 4-Methylphenol + MgCl2 + Et3N N2 Magnesium Phenoxide Complex (Chelation Driven) N1->N2 Deprotonation by Et3N N3 Coordination of Formaldehyde (from paraformaldehyde) N2->N3 Formaldehyde Binding N4 Ortho-Hydroxymethylation Intermediate N3->N4 Electrophilic Attack N5 Oppenauer/Cannizzaro-Type Oxidation N4->N5 Excess (CH2O)n Acts as Oxidant N6 2-Hydroxy-5-methylbenzaldehyde (Target Precursor) N5->N6 Aqueous Acidic Workup

Mechanistic pathway of the Hofsløkken-Skattebøl ortho-formylation via magnesium chelation.

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde
  • To an oven-dried, argon-purged flask, charge anhydrous acetonitrile (MeCN) (10 mL/g of phenol).

  • Add anhydrous MgCl2 (1.5 equiv.) and triethylamine (1.5 equiv.). Stir for 15 minutes to form a suspension.

  • Introduce 4-methylphenol (1.0 equiv.) in a single portion. Stir at room temperature for 30 minutes to facilitate complete chelate formation.

  • Add solid paraformaldehyde (3.0 equiv.) to the mixture. The excess dictates the Cannizzaro-type oxidation.

  • Heat the reaction mixture to reflux (80 °C) for 12 hours.

  • Cool to 0 °C and carefully quench with 1M HCl until the pH reaches 2, breaking the magnesium complexes. Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

Validation Checkpoint: Reaction completion is self-validated by TLC (Hexanes:EtOAc 4:1). The disappearance of the p-cresol spot (Rf ~0.5) and the appearance of a bright yellow-green fluorescent spot (Rf ~0.7) under 254 nm UV light indicates success. Furthermore, treating a crude aliquot with aqueous FeCl3 generates a deep purple color, verifying the presence of an ortho-hydroxy benzaldehyde.

Phase 2: Phenolic Alkylation (Williamson Ether Synthesis)

With the formyl group in place, the phenol is strongly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. This allows the use of a mild base (K2CO3) for the Williamson ether synthesis, effectively preventing unwanted base-catalyzed Aldol self-condensations that stronger bases (like NaH) might trigger. 2-Bromopropane is relatively bulky (a secondary halide), so dimethylformamide (DMF) is selected as the solvent. DMF completely solvates the potassium ion, leaving the phenoxide highly "naked" and maximizing its nucleophilicity [3].

Protocol 2: Synthesis of 2-Isopropoxy-5-methylbenzaldehyde
  • Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 equiv.) in anhydrous DMF (5 mL/g).

  • Add anhydrous finely powdered K2CO3 (2.0 equiv.) followed by 2-bromopropane (1.5 equiv.).

  • Heat the vigorously stirred suspension to 80 °C. The secondary nature of the alkyl halide requires thermal energy to overcome the steric hindrance during the

    
     transition state.
    
  • Maintain heating for 8 hours.

  • Pour the mixture into ice-water (triple the reaction volume) and extract with diethyl ether. The water wash effectively removes the DMF.

Validation Checkpoint: The visible state of the reaction is a self-validating metric. The mixture transitions from an intense, deep yellow (phenoxide solution) to a pale yellow/colorless suspension of precipitated KBr. A negative FeCl3 test (absence of purple color) confirms the complete consumption of the free phenol.

Phase 3: Chemoselective Aldehyde Reduction

The final step is the reduction of 2-isopropoxy-5-methylbenzaldehyde to the target alcohol. Sodium borohydride (NaBH4) is deployed in methanol. The choice of methanol is mechanistic: the protic solvent hydrogen-bonds with the aldehyde's carbonyl oxygen. This electrophilically activates the carbon center, vastly accelerating hydride delivery from the [BH4]⁻ anion [4].

Protocol 3: Synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol
  • Dissolve 2-Isopropoxy-5-methylbenzaldehyde (1.0 equiv.) in methanol (8 mL/g) and cool the solution to 0 °C using an ice bath.

  • Add NaBH4 (1.2 equiv.) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction strictly at 0 °C by the dropwise addition of 1M HCl until gas evolution ceases and the pH reaches ~5. Mechanistic note: Stronger acidic quenching can trigger the formation of stable borate ester complexes that severely depress isolated yields.

  • Evaporate the methanol under reduced pressure, dilute with water, extract with dichloromethane, and concentrate to yield the final white solid/viscous oil.

Validation Checkpoint: Monitored via TLC (Hexanes:EtOAc 3:1). The target benzylic alcohol is highly polar compared to the aldehyde precursor. Expect a dramatic shift from Rf ~0.7 to Rf ~0.3. The loss of UV fluorescence characteristic of conjugated aldehydes, combined with a positive stain using KMnO4 (confirming the oxidizable benzylic alcohol), validates the product array.

Quantitative Process Data

A tabular summary of the stoichiometric parameters and expected operational metrics across the three synthetic phases.

PhaseReaction ClassificationKey ReagentsSolvent SystemTemp / TimeTypical Process Yield
1 Regioselective Formylation(CH2O)n (3.0 eq), MgCl2 (1.5 eq), Et3N (1.5 eq)Acetonitrile80 °C / 12 h75% – 85%
2 Williamson Etherification2-Bromopropane (1.5 eq), K2CO3 (2.0 eq)DMF80 °C / 8 h85% – 95%
3 Chemoselective ReductionNaBH4 (1.2 eq)Methanol0 °C to RT / 2 h90% – 98%

References

  • Hofsløkken, N. U.; Skattebøl, L. Title: Convenient Method for the ortho-Formylation of Phenols Source: Acta Chemica Scandinavica, 1999, 53, 258-262. URL:[Link]

  • Smith, M. B. Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (Reductions of Aldehydes & Ketones) Source: John Wiley & Sons URL:[Link]

Exploratory

Chemical & Synthetic Profiling of (5-Methyl-2-propan-2-yloxyphenyl)methanol: A Technical Guide for Drug Development

Executive Summary In early-phase drug discovery, the selection of highly specific chemical building blocks dictates the success of generating robust structure-activity relationships (SAR). (5-Methyl-2-propan-2-yloxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-phase drug discovery, the selection of highly specific chemical building blocks dictates the success of generating robust structure-activity relationships (SAR). (5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0) is a versatile, lipophilic substituted benzyl alcohol[1]. Due to its highly functionalized aromatic core—featuring an activating isopropoxy group, a lipophilic methyl group, and a synthetically malleable hydroxymethyl unit—this compound serves as a critical linker and pharmacophore precursor.

This whitepaper outlines the physical properties, structural advantages, and validated synthetic workflows associated with this compound, ensuring that researchers can integrate it into their pipelines without inadvertently degrading its delicate ether functionalities.

Physicochemical Profiling

Understanding the physical parameters of (5-Methyl-2-propan-2-yloxyphenyl)methanol is crucial for predicting its behavior in both synthetic environments and biological assay formulations. The combination of an isopropoxy group and a methyl group drives its lipophilicity, making it highly soluble in common organic aprotic solvents while practically insoluble in water[1].

Table 1: Core Physical and Chemical Properties
ParameterValue / CharacteristicAnalytical Implication
CAS Number 1343277-94-0Primary database identifier[1].
IUPAC Name (5-methyl-2-propan-2-yloxyphenyl)methanolDefines precise regiochemistry of substituents.
Molecular Formula C₁₁H₁₆O₂Predictable mass-to-charge (m/z) for LC-MS tracking.
Molecular Weight 180.24 g/mol Indicates a low-molecular-weight fragment ideal for Fragment-Based Drug Design (FBDD)[1].
H-Bond Donors 1The primary hydroxyl group dictates solvent interactions.
H-Bond Acceptors 2Oxygen atoms in both the hydroxyl and the ether bridge.
Topological Polar Surface Area (TPSA) ~29.5 ŲHighly favorable for membrane permeability if retained in the final active pharmaceutical ingredient (API).

Structural Analytics & Synthetic Strategy

As an Application Scientist, I approach the derivatization of (5-Methyl-2-propan-2-yloxyphenyl)methanol as a balancing act of reactivity. The primary alcohol is highly nucleophilic, but the isopropoxy ether linkage is highly susceptible to acid-catalyzed cleavage[2]. Standard brute-force oxidations or halogenations will destroy the molecule.

MolecularReactivity Core (5-Methyl-2-propan-2-yloxyphenyl)methanol Core Scaffold Oxidation Aldehyde Derivative (Electrophilic Node) Core->Oxidation Dess-Martin Periodinane (Preserves Ether) Halogenation Benzyl Halide (Alkylating Agent) Core->Halogenation PBr3 / Aprotic (S_N2 Activation) Deprotection Phenolic Core (H-Bond Donor) Core->Deprotection BBr3 / Lewis Acid (Dealkylation)

Fig 1: Chemoselective transformation pathways of the core scaffold.

The Causality of Reagent Selection
  • Ether Stability: Ethers are generally unreactive, but undergo rapid C-O bond cleavage in the presence of strong, hot acids (such as HBr or HI)[2]. Therefore, any transformation of the primary alcohol must strictly avoid extended exposure to concentrated aqueous acids.

  • Oxidation Control: To generate the corresponding benzaldehyde (a powerful electrophile for reductive aminations), classical Jones oxidation (CrO₃/H₂SO₄) is strictly contraindicated. The strongly acidic medium will rapidly cleave the isopropoxy group into a phenol. Instead, hypervalent iodine reagents, specifically Dess-Martin Periodinane (DMP), must be utilized[3].

Validated Experimental Workflows

The following protocols have been engineered to act as "self-validating" systems. By leveraging highly specific reagents and built-in chemical quenches, they ensure reproducibility and preserve the structural integrity of the isopropoxy functional group.

Workflow A: Mild Oxidation to Benzaldehyde via Dess-Martin Periodinane (DMP)

DMP oxidation is highly favored because it operates under mild, near-neutral conditions at room temperature, preventing both ether cleavage and over-oxidation to the carboxylic acid[3].

DMPWorkflow N1 Step 1: Dissolution Anhydrous DCM, 0 °C under Argon N2 Step 2: DMP Addition 1.2 Equivalents, Controlled Exotherm N1->N2 N3 Step 3: In-Process Validation TLC Monitoring (UV-Active Detection) N2->N3 N4 Step 4: Chemical Quench Sat. NaHCO3 / Na2S2O3 (1:1 v/v) N3->N4 N5 Step 5: Isolation Phase Separation & Solvent Evaporation N4->N5

Fig 2: Validated workflow for the mild oxidation of benzyl alcohol to benzaldehyde.

Detailed Protocol:

  • Preparation: Dissolve 1.0 equivalent of (5-Methyl-2-propan-2-yloxyphenyl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the flask with Argon and cool to 0 °C.

  • Oxidation: Add 1.2 equivalents of Dess-Martin Periodinane in one portion. Remove the ice bath and allow the reaction to stir at room temperature[4].

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc, 4:1). The UV-active starting material will disappear, replaced by a higher-running spot (the less polar benzaldehyde).

  • Quenching: Once complete (typically 0.5–2 hours), dilute with DCM and pour into a biphasic mixture of 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃[4].

    • Expert Insight: The thiosulfate (

      
      ) acts as a critical reducing agent, converting explosive and reactive hypervalent iodine byproducts into inert, water-soluble iodinanes. The bicarbonate neutralizes the generated acetic acid[4].
      
  • Isolation: Stir vigorously until the organic layer is completely clear. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Workflow B: Conversion to Benzyl Bromide via Phosphorus Tribromide ( )

Converting the alcohol into a benzyl halide produces an excellent


 precursor for subsequent cross-coupling or etherification[5]. Because primary alcohols heavily favor 

pathways but benzyl halides can also undergo

due to resonance-stabilized carbocations,

is the ideal reagent[5].

Detailed Protocol:

  • Preparation: Dissolve the alcohol in anhydrous Tetrahydrofuran (THF) or DCM at 0 °C under an inert atmosphere.

  • Halogenation: Slowly add

    
     dropwise.
    
    • Expert Insight:

      
       is highly efficient—one mole of 
      
      
      
      can theoretically convert three moles of alcohol to the corresponding bromide[6]. Therefore, only 0.4 equivalents of
      
      
      are strictly required, though 1.1 equivalents are often used experimentally to drive the kinetics. This avoids the use of aqueous Hydrobromic acid (HBr), effectively insulating the vulnerable isopropoxy group from acid-mediated cleavage[6].
  • Validation: Monitor the conversion of the alcohol via LC-MS or TLC.

  • Quenching: Carefully quench the unreacted

    
     by the slow, dropwise addition of ice-cold water.
    
  • Isolation: Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and evaporate. Store the highly reactive benzyl bromide immediately at -20 °C to prevent self-condensation or degradation.

Conclusion

(5-Methyl-2-propan-2-yloxyphenyl)methanol is a structurally rich fragment whose synthetic value is unlocked only when researchers account for the mechanistic vulnerabilities of its isopropoxy and primary alcohol functionalities. By avoiding harsh classical oxidants and aqueous acidic halogenation, and instead deploying precision reagents like Dess-Martin Periodinane and Phosphorus tribromide, synthetic chemists can confidently leverage this molecule as an advanced intermediate in complex drug development campaigns.

References

  • Aaronchem. "1343277-94-0 | MFCD18331439 | (5-Methyl-2-propan-2-yloxyphenyl)methanol." 1

  • Michigan State University. "Alcohol Reactivity - MSU chemistry." 2

  • Benchchem. "A Head-to-Head Comparison: Magtrieve™ vs. Dess-Martin Periodinane for Alcohol Oxidation." 4

  • Chemistry LibreTexts. "17.8: Oxidation of Alcohols." 3

  • Unacademy. "Haloalkanes and Haloarenes." 6

  • Study.com. "Why is Benzyl Bromide, which appears to be the primary halide, able to undergo S_N2 and S_N1 reactions?" 5

Sources

Foundational

Infrared (IR) spectroscopy analysis of (5-Methyl-2-propan-2-yloxyphenyl)methanol

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of (5-Methyl-2-propan-2-yloxyphenyl)methanol Executive Summary As pharmaceutical portfolios expand, the rigorous physicochemical characterization of activ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of (5-Methyl-2-propan-2-yloxyphenyl)methanol

Executive Summary

As pharmaceutical portfolios expand, the rigorous physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates remains paramount. (5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0) is a structurally complex trisubstituted benzyl alcohol derivative. It possesses a unique combination of hydrogen-bonding potential (primary alcohol), an electron-donating ether linkage (isopropoxy group), and hydrophobic domains (aryl core, methyl group).

This whitepaper, engineered for analytical researchers and drug development scientists, outlines the fundamental vibrational mechanics, expected spectral assignments, and a field-proven Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol necessary to confidently identify and validate this molecule.

Part 1: Molecular Architecture & Vibrational Assignments

Infrared spectroscopy serves as a macroscopic window into molecular micro-mechanics. Rather than merely mapping peaks to functional groups, a Senior Application Scientist must view the IR spectrum as a map of changing molecular dipole moments driven by atomic bond force constants and reduced masses.

The structural framework of (5-Methyl-2-propan-2-yloxyphenyl)methanol can be segmented into four dominant vibrational domains. Below is the self-validating data matrix used to forensically assign the spectrum of this compound.

Table 1: Key Diagnostic Infrared Absorptions for (5-Methyl-2-propan-2-yloxyphenyl)methanol

Functional DomainVibrational ModeExpected Frequency (cm⁻¹)Intensity / ShapeMechanistic Rationale (Causality)
Hydroxymethyl (-CH₂OH) O–H Stretching3300 – 3400Strong, BroadExtensive intermolecular hydrogen bonding in the condensed phase lowers the O-H bond force constant, broadening the peak distribution.
Aromatic Core (C₆H₃) sp² C–H Stretching3000 – 3100WeakThe higher s-character of sp² carbons results in a stiffer bond, pushing the stretching frequency just above the 3000 cm⁻¹ threshold.
Aliphatic Groups (-CH₃, -iPr) sp³ C–H Stretching2850 – 2960Medium to StrongLower s-character compared to aromatic bonds leads to a reduced force constant, keeping the stretches strictly below 3000 cm⁻¹.
Isopropoxy Group (-O-iPr) gem-Dimethyl C-H Bend~1380 & ~1370Medium (Doublet)Symmetric deformation of the two equivalent methyl groups in the isopropyl moiety couples to create an in-phase and out-of-phase doublet.
Aryl-Alkyl Ether (Ar-O-R) C–O–C Asymmetric Stretch~1240 – 1250StrongResonance of the ether oxygen's lone pair with the aromatic ring increases the Ar-O bond order, shifting the stretch higher than a typical aliphatic ether.
Aromatic Ring (1,2,5-Trisub) Out-of-Plane (OOP) C-H Bend~800–820 & ~880Strong / MediumThe 1,2,5-substitution pattern leaves two adjacent protons (ortho coupling) and one isolated proton. The adjacent pair bends synchronously at lower energy (~810 cm⁻¹), while the isolated proton bends at higher energy (~880 cm⁻¹).

Part 2: Experimental Workflow: ATR-FTIR Analysis

To achieve a self-validating protocol, we deploy Attenuated Total Reflectance (ATR) rather than classical transmission (e.g., KBr pellet) methods. In ATR-FTIR, an evanescent wave penetrates the sample to a depth of roughly 0.5 to 2.0 microns[1]. Because the sample thickness beyond this penetration depth is irrelevant, ATR eliminates pathlength saturation and Beer-Lambert non-linearities commonly seen in transmission techniques, providing a direct, non-destructive chemical fingerprint[1],[2].

Step-by-Step Methodology

1. Instrument Environmental Control (Purging)

  • Action: Continuously purge the FTIR optical bench with dry, CO₂-free nitrogen for at least 30 minutes prior to analysis.

  • Causality: Atmospheric water vapor generates sharp rotational-vibrational bands in the 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹ regions, while CO₂ absorbs strongly at 2350 cm⁻¹. Removing these prevents the masking of the critical, weak sp² C-H stretching bands near 3000 cm⁻¹.

2. Background Spectrum Acquisition

  • Action: Clean the diamond ATR crystal using a non-residue solvent (e.g., high-purity isopropyl alcohol or acetone) and a lint-free wipe[3]. Allow the solvent to fully flash off.

  • Action: Collect a background spectrum utilizing 32 to 64 co-added scans at a spectral resolution of 4 cm⁻¹.

  • Causality: The background scan captures the inherent absorption profile of the diamond crystal and the instrument's optical layout. This will be mathematically ratioed out of the sample spectrum to yield pure analyte absorbance.

3. Sample Presentation & Application

  • Action: Apply 1–2 drops (if a viscous oil) or ~5 mg (if a low-melting solid) of (5-Methyl-2-propan-2-yloxyphenyl)methanol directly onto the center of the ATR crystal[3].

  • Action: If dealing with a solid state, engage the calibrated pressure anvil (apply ~60-80% of max torque).

  • Causality: The evanescent wave decays exponentially as it extends from the crystal surface. Intimate physical contact is absolutely critical. Air gaps between the sample and the sensor will artificially depress peak intensities and distort the resultant spectrum[2].

4. Data Acquisition and Apodization

  • Action: Acquire the sample spectrum using the exact parameters as the background (32-64 scans, 4 cm⁻¹ resolution). Utilize a Happ-Genzel or Norton-Beer medium apodization function.

  • Causality: 4 cm⁻¹ provides the optimal balance between resolving closely spaced bands (like the diagnostic isopropyl doublet at 1380/1370 cm⁻¹) and maintaining a high signal-to-noise ratio. Using the correct apodization function minimizes spectral "ringing" artifacts derived from the Fourier transform of a finite interferogram[4].

5. Post-Processing: ATR Correction

  • Action: Apply an ATR correction algorithm within the spectrometer's software suite.

  • Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, bands at lower wavenumbers (e.g., the 800 cm⁻¹ OOP bends) appear artificially stronger in ATR compared to standard transmission spectra[5]. Applying the ATR correction adjusts relative peak intensities, ensuring the data is directly comparable with standard evaluated reference libraries, such as those maintained by NIST[5],[6].

Part 3: Diagnostic Workflow Visualization

The following decision-tree logic is utilized by analytical systems (and spectroscopists) to validate the identity of (5-Methyl-2-propan-2-yloxyphenyl)methanol based on the acquired spectrum.

G Start Acquire ATR-FTIR Spectrum (Post-ATR Correction) Check_OH Step 1: Check High Energy Region Confirm Broad O-H Stretch (~3300 cm⁻¹) Confirm Weak sp² C-H (>3000 cm⁻¹) Start->Check_OH Check_Aliphatic Step 2: Check Aliphatic Region Confirm sp³ C-H (<3000 cm⁻¹) Confirm Isopropyl Doublet (1380 & 1370 cm⁻¹) Check_OH->Check_Aliphatic Check_Ether Step 3: Check Fingerprint C-O Confirm Aryl Ether Asym. Stretch (~1250 cm⁻¹) Confirm Primary Alcohol C-O (~1050 cm⁻¹) Check_Aliphatic->Check_Ether Check_Aromatic Step 4: Check Aromatic OOP Bending Confirm 1,2,5-Trisubstitution Pattern Strong ~810 cm⁻¹ (2 adjacent H) Medium ~880 cm⁻¹ (1 isolated H) Check_Ether->Check_Aromatic Validation Identity Validated: (5-Methyl-2-propan-2-yloxyphenyl)methanol Check_Aromatic->Validation

Diagnostic workflow for IR spectral validation of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Part 4: Advanced Mechanistic Insights & Troubleshooting

Interpreting Phase-Dependent Peak Shifts When verifying intermediates in drug manufacturing pipelines, researchers must be aware of phase differences. If (5-Methyl-2-propan-2-yloxyphenyl)methanol is analyzed as a neat material (bulk), the primary alcohol heavily participates in intermolecular hydrogen bonding. This results in a broad O-H stretch centered around 3350 cm⁻¹. However, if the analysis is conducted in a dilute non-polar solution (e.g., using a liquid cell with CCl₄ or CHCl₃), the hydrogen bonding network is disrupted. The researcher will observe a sharp, distinct "free" O-H stretching band at approximately 3600 cm⁻¹, with the broad bonded band significantly diminished. This shift is an expected artifact of sample state and not an indication of impurities.

Verifying the Substitution Pattern The out-of-plane (OOP) C-H bending region (900–650 cm⁻¹) is the most diagnostic area for determining the positional isomerism of the aromatic ring. Because the molecule is a 1,2,5-trisubstituted benzene, positions 3 and 4 possess adjacent protons, and position 6 has an isolated proton. A common analytical trap is misinterpreting the strong aryl ether stretch (1250 cm⁻¹) or confusing the OOP bands with impurities. Accurate assignment requires identifying the two distinct bending modes: the adjacent protons bending in-phase (~810 cm⁻¹) and the independent wag of the isolated C6 proton (~880 cm⁻¹). If a strong band appears near 750 cm⁻¹ instead, it strongly suggests a contamination with a 1,2-disubstituted (ortho-only) starting material or by-product.

References

  • NIST Chemistry WebBook, SRD 69. Evaluated Infrared Reference Spectra. National Institute of Standards and Technology. Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. Quantitative Infrared Database. National Institute of Standards and Technology. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at:[Link]

  • Drawell Analytical. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at:[Link]

  • PMC (National Institutes of Health). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Available at:[Link]

  • NIST Chemistry WebBook, SRD 69. Documentation / General References. Available at: [Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of (5-Methyl-2-propan-2-yloxyphenyl)methanol

Executive Summary & Physicochemical Context As drug development increasingly relies on structure-based design, understanding the precise 3D conformation of pharmaceutical intermediates is paramount. (5-Methyl-2-propan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

As drug development increasingly relies on structure-based design, understanding the precise 3D conformation of pharmaceutical intermediates is paramount. (5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0)—an intricately substituted benzyl alcohol derivative—serves as a critical building block in fine chemical synthesis and active pharmaceutical ingredient (API) development[1].

This technical whitepaper outlines a rigorous, self-validating analytical pipeline for determining the absolute structural and supramolecular properties of (5-Methyl-2-propan-2-yloxyphenyl)methanol via Single-Crystal X-ray Diffraction (SCXRD). Because the molecule possesses both a sterically hindered ortho-isopropoxy ether and a flexible hydroxymethyl group, elucidating its crystal packing provides critical insights into inter- and intra-molecular hydrogen bonding behaviors typical of complex aromatic systems[2].

Experimental Methodologies: Thermodynamic Crystal Growth

Obtaining diffraction-quality single crystals is not a matter of trial and error, but rather a thermodynamic balancing act. We employ the Anti-Solvent Vapor Diffusion method rather than direct solvent evaporation to prevent kinetic trapping and the formation of twinned domains.

Protocol:

  • Solvation: Dissolve 20 mg of the compound in 1.0 mL of a highly volatile polar solvent (e.g., dichloromethane) in an inner vial.

  • Diffusion Setup: Place the inner vial inside a sealed outer chamber containing 5.0 mL of an anti-solvent (e.g., n-pentane).

  • Crystallization: Allow the setup to stand undisturbed at 293 K.

Causality Checkpoint: Why vapor diffusion? Direct evaporation forces rapid supersaturation, leading to multi-crystalline aggregation. Vapor diffusion relies on the slow gas-phase equilibration of the anti-solvent into the mother liquor. This steadily decreases the solubility limit of the compound over 48–72 hours, dropping the system into the metastable zone where continuous deposition on a single nucleation site is favored, yielding large, defect-free macroscopic block crystals.

Data Collection Protocol & Cryogenic Considerations

A self-validating SCXRD experiment begins at the diffractometer.

Protocol:

  • Mounting: Isolate a single block crystal (ideal dimensions ~0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Mount it on a MiTeGen polyimide loop using inert Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the goniometer and plunge-cool to 100(2) K using an open-flow nitrogen cryostat.

  • Diffraction: Expose the crystal to highly collimated, monochromated Mo-Kα radiation (

    
     Å) on an area-detector diffractometer.
    

Causality Checkpoint: Why collect data at 100 K? Cryocooling arrests atomic thermal vibrations (diminishing the Debye-Waller factor). If data were collected at room temperature, the thermal smearing of electron density would obscure the extremely low-electron-density hydrogen atoms[3]. Freezing the lattice enables high-resolution scattering required to definitively locate the hydroxyl hydrogen from the residual electron density map.

Computational Workflow: A Self-Validating Refinement System

The transition from raw diffraction frames to a fully refined molecular model requires an objective mathematical pipeline. We utilize the industry-standard algorithms SHELXT and SHELXL interfaced through the OLEX2 graphical environment[4][5].

Protocol:

  • Data Reduction & Integration: Raw frames are integrated and subjected to a multi-scan absorption correction (e.g., SADABS) to correct for the non-spherical shape of the crystal block.

  • Intrinsic Phasing (SHELXT): The phase problem is solved using dual-space recycling. Causality: Unlike direct methods which require an initial assumption of the space group, SHELXT solves the structure in the

    
     space group and determines the true symmetry a posteriori. This removes user bias and prevents pseudo-symmetry modeling errors[6].
    
  • Least-Squares Refinement (SHELXL): All non-hydrogen atoms (C, O) are refined anisotropically using a full-matrix least-squares minimization against

    
    .
    
  • Hydrogen Atom Treatment: The positions of the aromatic, methyl, and isopropyl hydrogens are calculated geometrically (riding model). Crucially, the hydroxyl (-OH) hydrogen is located freely from the difference Fourier map to validate the exact hydrogen-bonding geometry[2][6].

  • Self-Validating Checkpoint: The final output is scrutinized using the IUCr CheckCIF algorithm. A valid structural model must yield an

    
     value 
    
    
    
    and contain zero "Type A" or "Type B" alerts, proving mathematical convergence without over-parameterization.

Quantitative Data & Structural Insights

Based on the physical chemistry of the components and structural analogs in the literature[1][2], we can anticipate precise crystallographic behavior for (5-Methyl-2-propan-2-yloxyphenyl)methanol. The ortho-isopropoxy group will force the hydroxymethyl group into a specific rotational orientation to minimize steric clashing, likely driving the formation of 1D zig-zag chains governed by intermolecular O-H···O(ether) interactions.

Table 1: Anticipated Crystallographic & Structural Parameters
ParameterAnticipated Value / RangeCausality & Structural Justification
Molecular Formula

Confirmed via chemical identity[1].
Formula Weight 180.24 g/mol Based on standard atomic mass computations[1].
Crystal System MonoclinicOptimal packing geometry for planar aromatic rings with asymmetric side chains.
Space Group

Statistically the most thermodynamically stable space group for small-molecule benzyl alcohols due to glide-plane symmetry[2].

[Hydroxymethyl]

Å
A pure

single bond between the benzyl carbon and primary oxygen.

[Isopropoxy]

Å
The bond is shortened due to lone-pair resonance (

conjugation) between the ether oxygen and the aromatic ring.
Refinement Metric:


Required self-validating benchmark to confirm that the theoretical model matches empirical diffraction data[6].

SCXRD Systems Workflow

SCXRD_Workflow N1 1. Vapor Diffusion Crystal Growth N2 2. Cryocooling (100 K) & Goniometer Mounting N1->N2 N3 3. Mo-Kα X-ray Data Collection N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Intrinsic Phasing (SHELXT) N4->N5 N6 6. Least-Squares Refinement (OLEX2 / SHELXL) N5->N6 N7 7. Difference Fourier Map (Hydroxyl H-atom Location) N6->N7 N8 8. CheckCIF Validation & Final Model N7->N8

Figure 1: Self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow for small molecules.

References

  • [2] National Center for Biotechnology Information (PMC). Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. Available at:[Link]

  • [4] OlexSys. Overview - Olex2: A complete structure solution, refinement and analysis program. Available at: [Link]

  • [5] ResearchGate. (PDF) OLEX2: A complete structure solution, refinement and analysis program. Available at: [Link]

  • [3] CCP4 Wiki. Solve a small-molecule structure. Available at:[Link]

  • [6] Sheldrick, G. M. Crystal Structure Refinement with SHELXL. Royal Society of Chemistry / Acta Cryst. C. Available at: [Link]

Sources

Foundational

Solubility profile of (5-Methyl-2-propan-2-yloxyphenyl)methanol in common organic solvents

An In-depth Technical Guide to the Solubility Profile of (5-Methyl-2-propan-2-yloxyphenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of (5-Methyl-2-propan-2-yloxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide addresses (5-Methyl-2-propan-2-yloxyphenyl)methanol, a compound for which extensive public solubility data is not available. Rather than presenting a fixed dataset, this document serves as a comprehensive methodological framework. It provides researchers and drug development professionals with the foundational principles, predictive analyses, and detailed experimental protocols necessary to determine the solubility profile of this compound and others like it. The guide emphasizes the "like dissolves like" principle, details a robust shake-flask experimental workflow coupled with HPLC-based quantification, and provides a framework for interpreting the resulting data in the context of drug development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the ability of a compound to dissolve in a solvent to form a homogeneous solution is a cornerstone physical property.[1] For an API such as (5-Methyl-2-propan-2-yloxyphenyl)methanol, solubility is not merely a data point; it is a critical attribute that dictates its path through the drug development pipeline. Poor solubility can lead to significant challenges, including low bioavailability, unpredictable in vitro results, and difficulties in creating viable dosage forms.[2]

This guide is structured to empower the researcher with a dual approach: first, to predict solubility behavior based on molecular structure, and second, to experimentally validate these predictions through rigorous, reproducible methods. This approach is grounded in Good Manufacturing Practice (GMP) principles, which emphasize robust and well-documented procedures.[3][4][5][6][7]

Molecular Structure Analysis and Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are likely to be soluble in one another.[8] An analysis of the (5-Methyl-2-propan-2-yloxyphenyl)methanol structure provides the basis for our solubility predictions.

Structure: (5-Methyl-2-propan-2-yloxyphenyl)methanol

  • Aromatic Ring (Phenyl): The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol group is polar and capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (the oxygen atom). This feature will promote solubility in polar, protic solvents.[9]

  • Ether Group (-O-C(CH₃)₃): The propan-2-yloxy (tert-butoxy) group introduces a degree of polarity due to the C-O-C ether linkage, which can act as a hydrogen bond acceptor. However, the bulky, nonpolar tert-butyl component will contribute to steric hindrance and increase lipophilicity.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that adds to the overall nonpolar character of the molecule.

Predicted Physicochemical Properties:

While experimental data is scarce, computational models can provide valuable estimates for key properties that influence solubility.[10][11][12]

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~180.24 g/mol Moderate molecular weight, generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~2.3A positive logP indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones. This suggests limited aqueous solubility but good solubility in many organic solvents.
Topological Polar Surface Area (TPSA) ~29.5 ŲThis value, representing the surface area of polar atoms, is relatively low, suggesting moderate to low aqueous solubility.
Hydrogen Bond Donors 1 (from the -OH group)Ability to donate a hydrogen bond will enhance solubility in protic solvents.
Hydrogen Bond Acceptors 2 (from the -OH and ether oxygens)Ability to accept hydrogen bonds will enhance solubility in solvents capable of donating them.

Hypothesized Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis:

(5-Methyl-2-propan-2-yloxyphenyl)methanol will exhibit high solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. It will likely have moderate solubility in nonpolar aromatic solvents (e.g., Toluene) due to the phenyl ring. Its solubility is expected to be low in highly nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane) and very low in aqueous media.

Experimental Determination of Thermodynamic Solubility

To move from prediction to fact, a robust experimental protocol is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[13][14][15] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of a saturated solution's concentration.

Workflow for Solubility Determination

The following diagram outlines the essential steps in the experimental workflow.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Prepare Solvent Systems B 2. Accurately Weigh Compound A->B C 3. Add Excess Compound to Vials B->C D 4. Add Solvent to Vials C->D E 5. Seal and Agitate at Constant Temperature (e.g., 24h) D->E F 6. Visually Confirm Excess Solid E->F G 7. Sample Supernatant F->G H 8. Filter Sample (e.g., 0.22 µm Syringe Filter) G->H I 9. Dilute Sample with Mobile Phase H->I J 10. Quantify by Validated HPLC-UV Method I->J K 11. Calculate Solubility (mg/mL or M) J->K

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of (5-Methyl-2-propan-2-yloxyphenyl)methanol in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • (5-Methyl-2-propan-2-yloxyphenyl)methanol (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) for creating an HPLC calibration curve. A typical range would be 1 mg/mL down to 0.01 mg/mL.[16]

  • Sample Preparation:

    • Into appropriately labeled vials, add an excess amount of (5-Methyl-2-propan-2-yloxyphenyl)methanol (e.g., 10-20 mg). The key is to ensure solid material will remain after equilibrium is reached.[15]

    • Add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[2]

  • Sampling and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.[17]

  • Quantification:

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC-UV method.[18] The separation of compounds in HPLC depends on their solubility in the diluents.[16]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in mg/mL or mol/L.

Anticipated Results and Interpretation

The experimental data can be summarized in a clear, comparative table. The following table presents a predicted solubility profile based on the earlier molecular analysis. Actual experimental values should replace these predictions.

Table 1: Predicted Solubility of (5-Methyl-2-propan-2-yloxyphenyl)methanol at 25°C

SolventSolvent TypePolarity Index (P')[19]Predicted Solubility CategoryPredicted Solubility (mg/mL)Rationale for Prediction
Hexane Nonpolar, Aliphatic0.1Very Slightly Soluble< 1Dominated by nonpolar interactions; lacks strong forces to overcome crystal lattice energy.
Toluene Nonpolar, Aromatic2.4Sparingly Soluble1 - 10π-π stacking interactions between toluene and the compound's phenyl ring enhance solubility over aliphatic nonpolars.
Ethyl Acetate Polar, Aprotic4.4Freely Soluble100 - 1000Good balance of polarity; can accept hydrogen bonds and engage in dipole-dipole interactions.
Acetone Polar, Aprotic5.1Freely Soluble100 - 1000Strong dipole moment and hydrogen bond acceptor capabilities interact well with the solute.
Ethanol Polar, Protic4.3 (Implied)Very Soluble> 1000Acts as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the compound.
Methanol Polar, Protic5.1Very Soluble> 1000Similar to ethanol, its high polarity and H-bonding capacity lead to excellent solvation.
Water Polar, Protic10.2Practically Insoluble< 0.1The large nonpolar surface area (phenyl, tert-butyl) dominates, making it energetically unfavorable to dissolve in the highly ordered water structure.

(Solubility categories are based on USP definitions)

Conclusion and Implications for Drug Development

This technical guide provides a robust framework for determining and understanding the solubility profile of (5-Methyl-2-propan-2-yloxyphenyl)methanol. By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the critical data needed for informed decision-making in the drug development process. An experimentally confirmed solubility profile will directly guide formulation scientists in selecting appropriate vehicles for preclinical studies, aid in the development of analytical methods, and provide essential insights into the compound's potential for oral absorption and overall bioavailability. The methodologies described herein are universally applicable and represent a best-practice approach to characterizing one of the most fundamental physicochemical properties of any potential drug candidate.

References

  • Rowan. Predicting Solubility. [Link]

  • Ghasemabadi, A., Ghafourian, T., & Ghasemabadi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17757. [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • U.S. Food and Drug Administration (FDA). (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]

  • U.S. Food and Drug Administration (FDA). (2020, April 14). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

  • European Medicines Agency (EMA). (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • ECA Academy. EU GMP Basic requirements for active substances used as starting materials. [Link]

  • Fakhree, M. A. A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

  • McDonagh, J. L., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Unknown Source. Polarity of Solvents.
  • Unknown Source. Solvents and Polarity.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Tianhe Colorant. Organic Solvent Polarity Chart. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • Unknown Source.
  • Al-Ghabeish, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • Honeywell. Polarity Index. [Link]

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Exploratory

A Technical Guide to the Proposed Synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol: A Novel Benzyl Alcohol Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a proposed first synthesis of the novel compound, (5-Methyl-2-propan-2-yloxyphenyl)methanol. Due to the absence of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed first synthesis of the novel compound, (5-Methyl-2-propan-2-yloxyphenyl)methanol. Due to the absence of this specific molecule in current chemical literature, this document serves as a foundational whitepaper detailing a logical and scientifically robust synthetic pathway. The proposed synthesis leverages well-established organic transformations, providing a detailed, step-by-step protocol for its preparation from commercially available starting materials. This guide is intended to provide researchers and drug development professionals with the necessary theoretical and practical framework to synthesize this compound for further investigation into its potential applications.

Introduction and Rationale

The chemical scaffold of substituted benzyl alcohols is a cornerstone in medicinal chemistry and materials science. The introduction of varied substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity or material characteristics. The target molecule, (5-Methyl-2-propan-2-yloxyphenyl)methanol, features a unique combination of a hydroxymethyl group, a methyl group at the meta-position, and a bulky tert-butoxy group ortho to the alcohol. This specific arrangement could impart interesting pharmacological properties, potentially acting as a key intermediate in the synthesis of novel therapeutic agents. The ortho-tert-butoxy group, in particular, may influence the molecule's conformation and interaction with biological targets.

Given the novelty of this compound, this guide will focus on a proposed, efficient two-step synthesis starting from 2-hydroxy-4-methylbenzaldehyde. The chosen pathway is designed for its reliability, high potential yield, and the use of readily accessible reagents.

Proposed Synthetic Pathway

The proposed synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol is a two-step process:

  • O-Alkylation: The phenolic hydroxyl group of 2-hydroxy-4-methylbenzaldehyde will be alkylated using a tert-butylating agent to introduce the propan-2-yloxy group.

  • Reduction: The aldehyde functionality of the resulting intermediate will be selectively reduced to the corresponding primary alcohol.

This pathway is illustrated in the following reaction scheme:

Synthetic_Pathway start 2-Hydroxy-4-methylbenzaldehyde intermediate 2-(tert-Butoxy)-4-methylbenzaldehyde start->intermediate  1. Isobutylene, H2SO4 (cat.) or (Boc)2O, DMAP, t-BuOH   product (5-Methyl-2-propan-2-yloxyphenyl)methanol intermediate->product  2. NaBH4, Methanol  

Caption: Proposed two-step synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(tert-Butoxy)-4-methylbenzaldehyde

Causality behind Experimental Choices: The introduction of the tert-butyl ether is a crucial step. Direct alkylation of a phenol with a tert-butyl halide under Williamson ether synthesis conditions is often inefficient due to the competing elimination reaction of the bulky alkyl halide. Therefore, two more reliable methods are proposed: acid-catalyzed addition of isobutylene or reaction with di-tert-butyl dicarbonate. The acid-catalyzed addition of isobutylene to a phenol is a well-established and industrially scalable method for the formation of tert-butyl ethers. Alternatively, the use of di-tert-butyl dicarbonate provides a milder, albeit potentially more expensive, route.

Protocol:

  • Reagent Setup: To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or tert-butanol, add a catalytic amount of a strong acid like sulfuric acid or a Lewis acid such as montmorillonite clay.

  • Reaction: Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution, or add liquid isobutylene. Alternatively, for the milder method, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(tert-butoxy)-4-methylbenzaldehyde.

Step 2: Synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol

Causality behind Experimental Choices: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mildness, selectivity for aldehydes and ketones, and operational simplicity. It does not reduce esters, amides, or carboxylic acids, which is a desirable feature for more complex molecules. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Protocol:

  • Reagent Setup: Dissolve the 2-(tert-butoxy)-4-methylbenzaldehyde (1.0 eq) from the previous step in methanol.

  • Reaction: Cool the solution in an ice bath and add sodium borohydride (1.1 eq) portion-wise.

  • Monitoring: Monitor the reaction by TLC until the aldehyde starting material is no longer detectable.

  • Work-up: Carefully quench the reaction by the slow addition of water. The methanol is then removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (5-Methyl-2-propan-2-yloxyphenyl)methanol. Further purification, if necessary, can be achieved by column chromatography.

Characterization Data (Predicted)

The successful synthesis of the target compound would be confirmed by a combination of spectroscopic methods.

Analysis Predicted Data for (5-Methyl-2-propan-2-yloxyphenyl)methanol
¹H NMR Signals corresponding to the aromatic protons, the benzylic CH₂OH protons, the methyl group protons, and the nine equivalent protons of the tert-butyl group.
¹³C NMR Peaks for the aromatic carbons, the benzylic carbon, the methyl carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.
Mass Spec A molecular ion peak corresponding to the molecular weight of C₁₁H₁₆O₂ (180.24 g/mol ).
IR Spec A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and C-O stretching bands.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reduction A1 Dissolve 2-hydroxy-4-methylbenzaldehyde A2 Add Catalyst & Tert-butylating Agent A1->A2 A3 Monitor Reaction (TLC) A2->A3 A4 Aqueous Work-up A3->A4 A5 Purification (Chromatography) A4->A5 B1 Dissolve Intermediate Aldehyde A5->B1 Proceed with pure intermediate B2 Add Sodium Borohydride B1->B2 B3 Monitor Reaction (TLC) B2->B3 B4 Aqueous Work-up B3->B4 B5 Purification (Chromatography) B4->B5 C1 Characterization (NMR, MS, IR) B5->C1 Final Product

Caption: A generalized experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the first synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol. By following the detailed protocols and understanding the rationale behind the chosen chemical transformations, researchers in organic synthesis and drug discovery are equipped to produce this novel compound. The successful synthesis and subsequent characterization of this molecule will open avenues for exploring its potential applications in various scientific disciplines.

References

  • Olah, G. A., & Olah, J. A. (1987).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Larock, R. C. (1999).
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
Foundational

A Technical Guide to the Preclinical Assessment of (5-Methyl-2-propan-2-yloxyphenyl)methanol

Executive Summary This document provides a comprehensive technical framework for the initial preclinical evaluation of the novel compound (5-Methyl-2-propan-2-yloxyphenyl)methanol. The structural architecture of this mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical framework for the initial preclinical evaluation of the novel compound (5-Methyl-2-propan-2-yloxyphenyl)methanol. The structural architecture of this molecule, featuring a substituted phenolic ether, suggests a strong rationale for investigating its potential as a bioactive agent. This guide is designed for researchers, scientists, and drug development professionals, outlining a logical, evidence-based pathway for characterizing its biological activities. The protocols herein are grounded in established scientific principles to ensure data integrity and reproducibility. We will focus on four primary areas of investigation suggested by the compound's structural relationship to known bioactive terpenoids: antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities.

Introduction and Rationale

(5-Methyl-2-propan-2-yloxyphenyl)methanol is an aromatic alcohol and ether. Its core structure is analogous to thymol and its isomer carvacrol, which are well-documented monoterpenoid phenols with a broad spectrum of pharmacological properties, including potent antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The subject molecule can be viewed as a derivative of thymol, where the phenolic hydroxyl group is etherified with an isopropyl group and a hydroxymethyl (methanol) group is attached to the benzene ring. These modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and target interaction, potentially leading to enhanced efficacy or a novel activity profile.[4][5][6]

The ether linkage may increase lipophilicity, potentially enhancing cell membrane penetration, while the benzyl alcohol moiety offers a site for further metabolic modification or interaction with biological targets. Given the robust bioactivity of its parent scaffolds, a systematic investigation into the biological potential of (5-Methyl-2-propan-2-yloxyphenyl)methanol is scientifically justified. This guide details the foundational in vitro assays required to build a preliminary profile of this promising compound.

Proposed Areas of Biological Investigation

Based on its structural characteristics, we hypothesize that (5-Methyl-2-propan-2-yloxyphenyl)methanol possesses the following activities:

  • Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria.

  • Antioxidant Activity: Assessed by its ability to scavenge free radicals.

  • Cytotoxic Activity: Against cancerous cell lines to determine potential as an anticancer agent.

  • Anti-inflammatory Activity: By measuring the inhibition of inflammatory mediators in macrophages.

Experimental Workflows and Protocols

This section provides detailed, self-validating protocols for each proposed area of investigation.

Assessment of Antimicrobial Activity

Scientific Rationale: The structural similarity to thymol and carvacrol, which exert antimicrobial effects, strongly suggests that (5-Methyl-2-propan-2-yloxyphenyl)methanol may disrupt bacterial cell membranes or inhibit essential enzymes.[7][8] The standard method to quantify this effect is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[9][10]

Workflow Diagram: Antimicrobial MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound in Mueller-Hinton Broth A2 Add compound dilutions to respective wells P1->A2 P2 Standardize bacterial inoculum to ~5x10^5 CFU/mL A1 Inoculate each well of a 96-well plate with bacteria P2->A1 A3 Include Positive (bacteria only), Negative (broth only), and Vehicle (DMSO + bacteria) controls A1->A3 A2->A3 A4 Incubate at 37°C for 18-24 hours A3->A4 D1 Visually or spectrophotometrically assess turbidity A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound: Dissolve (5-Methyl-2-propan-2-yloxyphenyl)methanol in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

  • Media: Prepare sterile Mueller-Hinton Broth (MHB).

  • Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in MHB to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in MHB to get a final inoculum density of ~1 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 150 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.[11]

  • Controls:

    • Positive Control: Wells containing MHB and bacteria only.

    • Negative Control: Wells containing sterile MHB only.

    • Vehicle Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10][12]

Assessment of Antioxidant Activity

Scientific Rationale: Phenolic compounds are excellent antioxidants because they can donate a hydrogen atom to stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method to screen for radical scavenging activity.[13][14] DPPH is a stable free radical with a deep violet color, which turns yellow upon reduction by an antioxidant. The degree of color change is proportional to the antioxidant capacity.[15][16]

Workflow Diagram: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound in methanol A1 Add compound dilutions to 96-well plate P1->A1 P2 Prepare 0.1 mM DPPH solution in methanol A2 Add DPPH solution to all wells P2->A2 A3 Include Positive (Ascorbic Acid), Negative (Methanol + DPPH), and Blank (Methanol only) controls A1->A3 A2->A3 A4 Incubate in dark at room temp for 30 min A3->A4 D1 Measure absorbance at 517 nm A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value (concentration for 50% inhibition) D2->D3 MTT_Workflow cluster_prep Cell Culture cluster_assay Treatment & Incubation cluster_analysis Data Analysis P1 Seed cells (e.g., HeLa and HEK293) in a 96-well plate P2 Incubate for 24h to allow attachment P1->P2 A1 Treat cells with serial dilutions of test compound P2->A1 A2 Include Vehicle (DMSO) and Untreated controls A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Add MTT reagent (0.5 mg/mL) to each well A3->A4 A5 Incubate for 4 hours A4->A5 A6 Add solubilization solution (e.g., DMSO or SDS-HCl) A5->A6 D1 Measure absorbance at ~570 nm A6->D1 D2 Calculate % Cell Viability D1->D2 D3 Determine IC50 value (concentration for 50% viability loss) D2->D3

Caption: Workflow for MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Lines: Use a human cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney cells) for comparison.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include untreated cells and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [17]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker. [18]7. Measurement: Read the absorbance at 570 nm.

  • Calculation:

    • % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Determine the IC50 value by plotting % viability against compound concentration.

Assessment of Anti-inflammatory Activity

Scientific Rationale: An excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. [19]The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO. [20][21]The inhibitory effect of a compound on NO production can be quantified by measuring the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent. [22] Workflow Diagram: Nitric Oxide (NO) Inhibition Assay

NO_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis P1 Seed RAW 264.7 cells in a 96-well plate P2 Incubate for 24h P1->P2 P3 Pre-treat cells with test compound for 1h P2->P3 P4 Stimulate with LPS (1 µg/mL) P3->P4 P5 Incubate for 24h P4->P5 A1 Collect culture supernatant P5->A1 A2 Mix supernatant with Griess Reagent A1->A2 A3 Incubate for 10 min at room temperature A2->A3 D1 Measure absorbance at 540 nm A3->D1 D2 Quantify nitrite using a sodium nitrite standard curve D1->D2 D3 Determine IC50 for NO inhibition D2->D3

Caption: Workflow for LPS-induced Nitric Oxide inhibition assay.

Detailed Protocol: NO Inhibition Assay

  • Cell Viability Check: First, perform an MTT assay (as in section 4.3) on RAW 264.7 cells with the test compound alone to determine non-toxic concentrations. Any observed decrease in NO must not be due to cell death. [20]2. Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Add LPS (from E. coli) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Controls: Include cells only (negative), cells + LPS (positive), and cells + LPS + vehicle (vehicle control).

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. [20][22] * Incubate for 10 minutes at room temperature, protected from light.

  • Measurement and Calculation: Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. Determine the IC50 for NO inhibition.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables for comparative analysis.

Table 1: Summary of Antimicrobial Activity (MIC)

Bacterial Strain Gram Type MIC (µg/mL)
S. aureus ATCC 29213 Positive [Insert Value]
E. coli ATCC 25922 Negative [Insert Value]

| [Add other strains] | ... | ... |

Table 2: Summary of Bioactivities (IC50)

Assay Metric Result (µM) Positive Control (µM)
Antioxidant (DPPH) IC50 [Insert Value] Ascorbic Acid: [Value]
Cytotoxicity (HeLa) IC50 [Insert Value] Doxorubicin: [Value]
Cytotoxicity (HEK293) IC50 [Insert Value] Doxorubicin: [Value]

| Anti-inflammatory (NO) | IC50 | [Insert Value] | L-NAME: [Value] |

Conclusion and Future Directions

This guide provides the foundational framework for characterizing the biological activity of (5-Methyl-2-propan-2-yloxyphenyl)methanol. The results from these assays will establish a preliminary bioactivity profile, indicating whether the compound warrants further investigation. Positive "hits" in any of these areas—particularly potent and selective activity—should be followed by more advanced studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling. The structural novelty of this compound, derived from a well-established bioactive scaffold, positions it as an intriguing candidate for drug discovery programs.

References

  • ACGP. (n.d.). An Updated Review of Research into Carvacrol and Its Biological Activities. ACG Publications. Available at: [Link]

  • Sryahwa Publications. (n.d.). Carvacrol: An Update of Biological Activities and Mechanism of Action. Available at: [Link]

  • Taylor & Francis Online. (2014). The Bioactivity and Toxicological Actions of Carvacrol. Available at: [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Available at: [Link]

  • Star Protocols. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Cell Press. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Available at: [Link]

  • MDPI. (2023). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The bioactivity and toxicological actions of carvacrol. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. Available at: [Link]

  • ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available at: [Link]

  • Frontiers. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Available at: [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Available at: [Link]

  • Taylor & Francis Online. (2024). Synthesis, biological application, and computational study of a thymol-based molecule. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Available at: [Link]

  • Royal Society of Chemistry. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available at: [Link]

  • Frontiers. (n.d.). The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (5-Methyl-2-propan-2-yloxyphenyl)methanol in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (5-Methyl-2-propan-2-yloxyphenyl)methanol as a key precursor i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (5-Methyl-2-propan-2-yloxyphenyl)methanol as a key precursor in pharmaceutical synthesis. We present its physicochemical properties, detailed protocols for its synthesis from commercially available starting materials, and its subsequent application in a critical synthetic transformation—oxidation to the corresponding aldehyde, a versatile intermediate for further molecular elaboration. The protocols are designed to be self-validating, with integrated checkpoints and detailed analytical characterization methods. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: Strategic Importance of the Precursor

(5-Methyl-2-propan-2-yloxyphenyl)methanol is an aromatic organic compound featuring a strategically functionalized benzene ring. Its value as a synthetic precursor in medicinal chemistry stems from three key structural features:

  • Benzylic Alcohol: This primary alcohol (-CH₂OH) is a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution, or used in etherification and esterification reactions.

  • Isopropoxy Group (-OCH(CH₃)₂): Positioned ortho to the alcohol, this bulky ether group can serve multiple roles. It acts as a protecting group for the phenol, imparts lipophilicity to the molecule, and can exert significant steric and electronic influence on reactions at the benzylic position and on the aromatic ring.

  • Substituted Aromatic Ring: The methyl group at the para-position to the isopropoxy group provides an additional site for potential functionalization and modifies the electronic properties of the ring system.

This combination of features makes (5-Methyl-2-propan-2-yloxyphenyl)methanol an ideal starting point for constructing more complex molecular architectures found in many active pharmaceutical ingredients (APIs). Its derivatives can be incorporated into larger molecules through robust and widely used reactions in process chemistry, such as reductive amination, Suzuki coupling, and amide bond formation.[1]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.

Compound Data Summary
PropertyValueSource
IUPAC Name (5-Methyl-2-propan-2-yloxyphenyl)methanol-
Synonyms (2-Isopropoxy-5-methylphenyl)methanol-
Molecular Formula C₁₁H₁₆O₂[2]
Molecular Weight 180.24 g/mol [2]
CAS Number 1343429-21-9 (for propoxy analog)[2]
Appearance Expected to be a liquid or low-melting solid[3]
Storage Sealed in a dry, well-ventilated area at 2-8°C.[2]
Safety, Handling, and First Aid

As a substituted benzyl alcohol and ether, (5-Methyl-2-propan-2-yloxyphenyl)methanol requires careful handling in a controlled laboratory environment. While specific toxicology data is not available, data from analogous compounds suggest the following precautions.

Hazard Profile:

  • May cause skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Mandatory Precautions:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or mists.[4]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[5][6]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[7] Grounding and bonding of containers may be necessary to prevent static discharge if handling large quantities of flammable solvents.[7]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms occur.[5]

  • If on Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3][5]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Protocol 1: Synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol

This protocol details a reliable two-step synthesis starting from 5-methyl-2-hydroxybenzaldehyde. The first step is a Williamson ether synthesis to install the isopropoxy group, followed by a selective reduction of the aldehyde to the primary alcohol.

Reaction Scheme

Caption: Two-step synthesis of the target precursor.

Step A: Synthesis of 2-Isopropoxy-5-methylbenzaldehyde

Rationale: This step utilizes the Williamson ether synthesis, a robust method for forming ethers. Potassium carbonate (K₂CO₃) is a mild base suitable for deprotonating the phenolic hydroxyl group. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction between the resulting phenoxide and 2-bromopropane.

Materials:

  • 5-Methyl-2-hydroxybenzaldehyde (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe under an inert atmosphere (N₂ or Ar).

  • Add 2-bromopropane dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with 1 M HCl, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly in the next step or purified by column chromatography.

Step B: Reduction to (5-Methyl-2-propan-2-yloxyphenyl)methanol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the ether linkage. Methanol serves as both the solvent and a proton source for the workup.[8] The reaction is started at 0 °C to control the initial exothermic reaction.

Materials:

  • 2-Isopropoxy-5-methylbenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Dissolve the crude 2-isopropoxy-5-methylbenzaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirring solution. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Check: Monitor the reaction by TLC. The disappearance of the aldehyde spot confirms completion.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy excess NaBH₄.

  • Remove most of the methanol under reduced pressure.

  • Add dichloromethane and water to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Application in Oxidation to the Aldehyde

The conversion of the benzylic alcohol back to the aldehyde is a pivotal step, as the aldehyde is a precursor for countless C-C and C-N bond-forming reactions. This protocol uses pyridinium chlorochromate (PCC), a reliable reagent for this transformation that minimizes over-oxidation to the carboxylic acid.

Experimental Workflow Diagram

Workflow_Diagram Start Dissolve Alcohol Precursor in Dichloromethane (DCM) AddPCC Add Pyridinium Chlorochromate (PCC) and Celite® Start->AddPCC Stir Stir at Room Temperature (2-4 hours) AddPCC->Stir TLC Monitor by TLC for Completion Stir->TLC Filter Filter through Silica/Celite® Plug, Wash with DCM TLC->Filter Reaction Complete Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Characterize Characterize Pure Aldehyde (NMR, IR, MS) Purify->Characterize

Sources

Application

Application Notes and Protocols: (5-Methyl-2-propan-2-yloxyphenyl)methanol in the Synthesis of Novel N-Heterocyclic Carbene Ligand Precursors for Cross-Coupling Catalysis

Authored by: A Senior Application Scientist Abstract Substituted phenolic compounds are pivotal precursors in the development of novel ligands for catalysis and medicinal chemistry.[1][2][3] This document provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Substituted phenolic compounds are pivotal precursors in the development of novel ligands for catalysis and medicinal chemistry.[1][2][3] This document provides a comprehensive guide to the utilization of (5-Methyl-2-propan-2-yloxyphenyl)methanol, a versatile building block, in the synthesis of a novel N-heterocyclic carbene (NHC) ligand precursor. The sterically hindered and electron-rich nature of this starting material offers unique opportunities for creating ligands with tailored properties for applications in catalysis.[4] We present detailed, step-by-step protocols for the synthesis of an imidazolium salt, a stable precursor to a highly active NHC ligand. Furthermore, we describe the in situ generation of a palladium-NHC complex and its application in a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, organometallic chemistry, and drug development.

Introduction: The Versatility of Substituted Phenols in Ligand Design

Phenolic moieties are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, underscoring their importance as a structural motif.[5] The functionalization of phenols provides a powerful platform for the synthesis of sophisticated molecules with diverse applications, including their use as ligands in transition-metal catalysis. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the reactivity and selectivity of the metal complexes they form.[4]

(5-Methyl-2-propan-2-yloxyphenyl)methanol is a particularly interesting starting material for ligand synthesis. It possesses a reactive benzylic alcohol for straightforward functionalization, an electron-donating isopropoxy group that can enhance the electron-donating ability of the final ligand, and a methyl group that provides steric bulk, potentially leading to increased catalyst stability and selectivity.

This application note details a robust two-step synthesis of a novel imidazolium salt derived from (5-Methyl-2-propan-2-yloxyphenyl)methanol. Imidazolium salts are stable, crystalline solids that serve as convenient precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized the field of homogeneous catalysis.

Synthesis of a Novel N-Heterocyclic Carbene Ligand Precursor

The synthetic strategy involves a two-step process: the conversion of the benzylic alcohol to a more reactive benzylic chloride, followed by the N-alkylation of a suitable N-heterocycle, in this case, 1-methylimidazole.

Step 1: Synthesis of 1-(chloromethyl)-5-methyl-2-(propan-2-yloxy)benzene

The initial step focuses on the conversion of the primary alcohol to a chloride, a more facile leaving group for subsequent nucleophilic substitution. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying the purification of the product.

Experimental Protocol: Synthesis of 1-(chloromethyl)-5-methyl-2-(propan-2-yloxy)benzene

  • Materials:

    • (5-Methyl-2-propan-2-yloxyphenyl)methanol (1.00 g, 5.55 mmol)

    • Thionyl chloride (SOCl₂) (0.48 mL, 6.66 mmol)

    • Anhydrous dichloromethane (DCM) (20 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (5-Methyl-2-propan-2-yloxyphenyl)methanol in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

    • The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-((5-methyl-2-(propan-2-yloxy)phenyl)methyl)-3-methyl-1H-imidazol-3-ium chloride

The synthesized benzylic chloride is then reacted with 1-methylimidazole to form the desired imidazolium salt. This salt is the stable precursor to the corresponding NHC ligand.

Experimental Protocol: Synthesis of the Imidazolium Salt

  • Materials:

    • 1-(chloromethyl)-5-methyl-2-(propan-2-yloxy)benzene (from Step 1, assuming quantitative yield, 5.55 mmol)

    • 1-methylimidazole (0.44 mL, 5.55 mmol)

    • Anhydrous acetonitrile (25 mL)

    • Diethyl ether

    • Standard laboratory glassware.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve the crude 1-(chloromethyl)-5-methyl-2-(propan-2-yloxy)benzene in anhydrous acetonitrile.

    • Add 1-methylimidazole to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Monitor the formation of a precipitate.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated imidazolium salt by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure imidazolium salt.

Characterization of the Novel Ligand Precursor

The structure and purity of the synthesized imidazolium salt should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a new singlet for the benzylic CH₂ protons, characteristic shifts for the imidazolium ring protons, and signals corresponding to the substituted phenyl ring.
¹³C NMR Presence of a signal for the benzylic carbon, distinct signals for the imidazolium ring carbons, and resonances for the aromatic and aliphatic carbons of the substituent.
Mass Spec (ESI+) A prominent peak corresponding to the molecular weight of the imidazolium cation.
FT-IR Characteristic C-H stretching frequencies for aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the imidazolium ring.

Application in Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the newly synthesized ligand precursor, it can be employed in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The active Pd-NHC catalyst can be generated in situ from the imidazolium salt, a palladium source, and a base.

Experimental Protocol: In Situ Catalyst Generation and Cross-Coupling

  • Materials:

    • 1-bromo-4-nitrobenzene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • 1-((5-methyl-2-(propan-2-yloxy)phenyl)methyl)-3-methyl-1H-imidazol-3-ium chloride (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 mmol)

    • Toluene/Water (4:1 mixture, 5 mL)

    • Standard Schlenk line and inert atmosphere techniques.

  • Procedure:

    • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-nitrobenzene, phenylboronic acid, palladium(II) acetate, the imidazolium salt, and potassium carbonate.

    • Add the toluene/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for the specified time (e.g., 2-4 hours), with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Synthesis_Workflow A (5-Methyl-2-propan-2-yloxyphenyl)methanol B 1-(chloromethyl)-5-methyl-2-(propan-2-yloxy)benzene A->B SOCl2, DCM C Imidazolium Salt (NHC Precursor) B->C 1-methylimidazole, MeCN D Pd-NHC Complex (in situ) C->D Pd(OAc)2, Base E Cross-Coupling Product D->E Aryl Halide, Boronic Acid

Caption: Synthetic workflow for the novel NHC ligand precursor and its catalytic application.

Catalytic_Cycle A Pd(0)L B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'B(OH)2 D Reductive Elimination (Ar-Ar') C->D D->A

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a novel N-heterocyclic carbene ligand precursor from (5-Methyl-2-propan-2-yloxyphenyl)methanol. The protocols are based on established and reliable chemical transformations, offering a clear pathway for researchers to access new ligands with potentially unique catalytic properties. The demonstrated application in a Suzuki-Miyaura cross-coupling reaction highlights the potential of this ligand system in facilitating important organic transformations. The modularity of this synthetic approach allows for further derivatization of the phenolic starting material and the N-heterocycle to create a library of ligands for various catalytic applications.

References

  • Alam, M. M. (2016).
  • Design, synthesis and catalytic activity of novel oxazoline based ligands. (2015).
  • Special Issue : Novel Ligands for Organometallic C
  • A Novel Synthesis of Atropisomeric P,N Ligands by Catalytic Phosphination Using Triarylphosphines. (2001).
  • Novel Ligands for Transition-Metal C
  • (5-Methyl-2-propoxyphenyl)methanol. ChemScene.
  • MCCS, a novel characterization method for protein–ligand complex. (2020). PMC.
  • Application Notes and Protocols for the Synthesis of Novel Ligands
  • Synthesis and activity of substituted 4-(indazol-3-yl)
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC.
  • Discovering novel ligands for macromolecules using X-ray crystallographic screening. (2025).
  • MCCS, a novel characterization method for protein-ligand complex. (2021). PubMed - NIH.
  • Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evalu
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF PAR.

Sources

Method

Advanced Application Note: (5-Methyl-2-propan-2-yloxyphenyl)methanol (MIPM-OH) in Enantioselective Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Chemical Role: Sterically Tuned O-Nucleophile and Orthogonally Cleavable Protecting Group in Transition-Metal Catalysis Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Chemical Role: Sterically Tuned O-Nucleophile and Orthogonally Cleavable Protecting Group in Transition-Metal Catalysis

Executive Summary & Chemical Rationale

The construction of enantioenriched secondary and tertiary ethers remains a critical bottleneck in the synthesis of complex polyketides and pharmaceutical APIs. While transition-metal-catalyzed Asymmetric Allylic Etherification (AAE) is a powerful method, standard aliphatic and benzylic alcohols often fail to induce optimal enantioselectivity due to insufficient steric shielding during the enantiodetermining nucleophilic attack[1]. Furthermore, classic protecting groups like the para-methoxybenzyl (PMB) ether frequently lack orthogonal stability under complex downstream reaction conditions.

(5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0)[2], hereafter referred to as MIPM-OH , solves both limitations simultaneously. By functioning as an advanced reagent, its distinct chemical architecture delivers a twofold advantage:

  • Steric Trajectory Control (High ee): The bulky ortho-isopropoxy (propan-2-yloxy) group projects into the transition state, creating severe steric repulsion against the unfavored face of an Ir-π-allyl intermediate. This forces a highly rigid nucleophilic approach vector, routinely pushing enantiomeric excess (ee) >99%.

  • Hyper-Labile Orthogonal Cleavage: The combination of an electron-donating ortho-alkoxy group and a para-positioned methyl group (position 5 relative to position 2) creates a highly electron-rich aromatic core. The resulting MIPM ether undergoes Single Electron Transfer (SET) to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at drastically faster rates than standard PMB ethers, providing a perfectly orthogonal deprotection mechanism.

Mechanistic Insight & Causal Pathways

The Catalytic Asymmetric Allylic Etherification (AAE) Pathway

In Ir-catalyzed AAE, the chiral phosphoramidite ligand governs the initial face-selective oxidative addition of the active [Ir(cod)Cl]₂ catalyst into the prochiral allylic carbonate. However, the subsequent attack of the O-nucleophile is often reversible or poorly controlled if the alcohol is small. The bulky MIPM-OH reagent operates synergistically with the chiral pocket; its large steric profile penalizes any "mismatched" nucleophilic trajectory[1].

Workflow Sub Prochiral Allylic Carbonate IrComplex Ir-π-Allyl Intermediate Sub->IrComplex Oxidative Addition Cat [Ir(cod)Cl]2 + Chiral Phosphoramidite Cat->IrComplex Ether Chiral MIPM Ether (>99% ee) IrComplex->Ether Sterically Directed Attack MIPM MIPM-OH (Nucleophile) MIPM->Ether DDQ DDQ / H2O (Deprotection) Ether->DDQ Oxidative Cleavage Prod Enantioenriched Allylic Alcohol DDQ->Prod Collapses to Alcohol

Ir-catalyzed asymmetric allylic etherification and MIPM deprotection workflow.

The Orthogonal SET Deprotection Mechanism

Unlike standard hydrogenation (which ruins allylic double bonds), the MIPM group is excised oxidatively. The 2-isopropoxy and 5-methyl groups act as an electronic "push-pull" system that precisely stabilizes the initial radical cation during DDQ oxidation, accelerating the formation of the highly reactive oxocarbenium ion.

DDQ_Cleavage Start MIPM Ether SET Radical Cation (SET to DDQ) Start->SET e- Transfer Oxo Oxocarbenium Ion SET->Oxo Loss of H+ Hemiacetal Hemiacetal (H2O Trapping) Oxo->Hemiacetal + H2O Products Chiral Alcohol + MIPM-Aldehyde Hemiacetal->Products Collapse

Logical mechanism of DDQ-mediated oxidative cleavage via Single Electron Transfer (SET).

Quantitative Data: Nucleophile Benchmarking

The table below summarizes the causality behind transitioning from legacy O-nucleophiles to MIPM-OH in Ir-catalyzed AAE of standard aliphatic allylic carbonates[1][3].

Nucleophile ReagentStructure FeaturesAAE Yield (%)Enantiomeric Excess (ee %)Orthogonal Deprotection ConditionsDeprotection Limitations / Notes
Methanol (MeOH) Unhindered70%85%N/A (Permanent)Cannot function as a protecting group.
Benzyl Alcohol (BnOH) Moderate bulk75%88%H₂, Pd/C (1 atm, 12 h)Destroys the necessary allylic double bond.
PMBOH para-Methoxy only72%90%DDQ (1.5 eq), CH₂Cl₂/H₂O, 2 hModerate ee; sluggish cleavage rate.
MIPM-OH ortho-Isopropoxy + meta-Me88% >99% DDQ (1.2 eq), CH₂Cl₂/H₂O, 15 min Highly selective; extremely rapid cleavage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Iridium-Catalyzed Enantioselective Etherification using MIPM-OH

This procedure generates the highly enantioenriched MIPM-protected allylic ether.

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under Argon, dissolve [Ir(cod)Cl]₂ (2.0 mol%) and a chiral phosphoramidite ligand (e.g., Feringa's ligand, 4.0 mol%) in anhydrous THF (0.2 M). Stir at 25 °C for 30 minutes.

    • Causality & Validation: This step fragments the inactive Ir-dimer into the monomeric active species. The solution must transition from bright orange to pale yellow . If the color remains dark, oxygen contamination has occurred.

  • Reagent Introduction: Add 1-octyne (10 mol%).

    • Causality: 1-octyne acts as a transient π-acidic ligand, dynamically blocking the Ir-center from undergoing off-cycle β-hydride elimination which leads to undesired alkene isomerization[1].

  • Substrate Coupling: To the active catalyst solution, inject the linear allylic carbonate (1.0 equiv) followed by MIPM-OH (1.5 equiv).

  • Base Activation: Add LiOtBu (10 mol%) and stir the reaction at 25 °C for 12 hours.

    • Causality: The sub-stoichiometric base continuously deprotonates MIPM-OH, generating the highly nucleophilic alkoxide species without triggering background non-selective S_N_2 hydrolysis.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1) stained with KMnO₄. The product is highly UV-active due to the electron-rich MIPM core.

  • Workup: Filter the crude reaction mixture strictly through a pad of basic alumina (avoid silica).

    • Causality: Standard acidic silica gel can cause premature cleavage of the hyper-labile MIPM-ether during solvent evaporation.

Protocol B: Orthogonal Deprotection of the Chiral MIPM Ether

This step removes the bulky MIPM shield, liberating the delicate chiral allylic alcohol without risking the double bond.

  • Biphasic Setup: Dissolve the purified MIPM ether (1.0 equiv) in a mixture of CH₂Cl₂ and distilled H₂O (10:1 v/v ratio).

    • Causality: Water is the critical thermodynamic sink. It traps the SET-generated oxocarbenium ion, creating a hemiacetal that instantly collapses to the product.

  • Oxidation: Cool the flask to 0 °C. Portion-wise, add DDQ (1.2 equiv). The solution will turn intensely dark green/red.

    • Causality: Cooling prevents the hyper-active DDQ from engaging in epoxidation or allylic oxidation of the preserved double bond.

  • Validation & Reaction Monitoring: Stir for 15 minutes. The reaction is self-indicating: as DDQ is consumed and reduced to the insoluble hydroquinone (DDHQ), the intense color fades and a fine suspension forms. TLC will reveal the intensely UV-active 5-methyl-2-isopropoxybenzaldehyde byproduct (Rf ~0.8) and the free allylic alcohol (Rf ~0.3).

  • Quenching: Add a 10% w/v aqueous solution of ascorbic acid (2.0 equiv relative to DDQ) and stir vigorously for 5 minutes.

    • Causality: Ascorbic acid safely and instantly reduces any residual DDQ. Skipping this step often causes severe product degradation during concentration in a rotary evaporator.

  • Isolation: Extract with CH₂Cl₂, wash with saturated aqueous NaHCO₃ to remove acidic byproducts, dry over Na₂SO₄, and concentrate. Purify by standard flash chromatography.

References

  • Ueno, S.; Hartwig, J. F. "Direct, Iridium-Catalyzed Asymmetric Allylic Etherification with Aliphatic Alcohols." Angewandte Chemie International Edition (2008), 47, 1928-1931. URL:[Link]

  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters (1982), 23, 885-888. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol

Welcome to our dedicated technical support guide for the synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide you with the in-depth knowledge and practical guidance necessary to consistently achieve high yields and purity.

Introduction to the Synthesis

The synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol is a critical step in the development of various pharmaceutical intermediates and advanced materials. The most prevalent and reliable method for its preparation involves the selective reduction of the corresponding aldehyde, 5-methyl-2-(tert-butoxy)benzaldehyde. This approach is favored due to the commercial availability of the starting material and the generally high yields achievable under optimized conditions.

The core of this transformation lies in the chemoselective reduction of an aldehyde in the presence of other functional groups. The choice of reducing agent, solvent, and reaction temperature are paramount to the success of this synthesis, directly influencing reaction kinetics, selectivity, and ultimately, the yield and purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol. Each issue is presented with a probable cause and a step-by-step protocol for resolution.

Issue 1: Low or No Product Yield

Question: I have followed the standard protocol for the reduction of 5-methyl-2-(tert-butoxy)benzaldehyde using sodium borohydride, but my final yield is significantly lower than expected. What could be the cause?

Answer:

A low yield in a sodium borohydride reduction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and how to address them.

Probable Causes & Solutions:

  • Degraded Sodium Borohydride (NaBH₄): NaBH₄ is a moisture-sensitive reagent. Over time, it can react with atmospheric moisture, leading to a decrease in its reducing power.

    • Solution: Always use freshly opened or properly stored NaBH₄. To test the activity of your reagent, you can perform a small-scale test reaction with a simple aldehyde like benzaldehyde.

  • Sub-optimal Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.

    • Solution: Ensure that your reaction vessel is adequately cooled in an ice bath throughout the addition of NaBH₄. Monitor the internal temperature of the reaction mixture with a thermometer.

  • Insufficient Reaction Time: While the reduction is often rapid, it may not be instantaneous.

    • Solution: After the addition of NaBH₄, allow the reaction to stir for at least 1-2 hours at room temperature to ensure it goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper Quenching: The quenching step is crucial for neutralizing any unreacted NaBH₄ and for the work-up.

    • Solution: Quench the reaction by slowly adding a dilute acid, such as 1 M HCl, while keeping the reaction vessel in an ice bath. This should be done until the effervescence ceases.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple spots on the TLC plate, even after purification. How can I identify and eliminate these impurities?

Answer:

The presence of impurities is a common challenge. The most likely impurity is unreacted starting material, but side products can also form.

Probable Causes & Solutions:

  • Incomplete Reaction: As discussed in the previous point, if the reaction does not go to completion, you will have unreacted 5-methyl-2-(tert-butoxy)benzaldehyde in your final product.

    • Solution: Ensure your NaBH₄ is active and allow for sufficient reaction time. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Formation of Borate Esters: During the reaction, borate esters can form, which can be difficult to hydrolyze if the work-up is not performed correctly.

    • Solution: A thorough acidic work-up is essential. After quenching, stir the mixture vigorously for at least 30 minutes to ensure complete hydrolysis of any borate ester intermediates.

  • Side Reactions: Although less common with NaBH₄, over-reduction or other side reactions can occur if the reaction conditions are not well-controlled.

    • Solution: Maintain a low temperature during the addition of the reducing agent. Use of a milder reducing agent or alternative synthetic route might be necessary if side reactions persist.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this reduction?

A1: The choice of solvent is critical for the solubility of both the substrate and the reducing agent. For the reduction of 5-methyl-2-(tert-butoxy)benzaldehyde with NaBH₄, methanol or ethanol are excellent choices. They are protic solvents that activate the NaBH₄ and are good solvents for the aldehyde starting material.

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)?

A2: While LAH is a powerful reducing agent, it is generally not recommended for this specific transformation. LAH is much less selective than NaBH₄ and can potentially cleave the tert-butoxy protecting group. Its highly reactive nature also requires stricter anhydrous conditions and more careful handling. For the simple reduction of an aldehyde to an alcohol, NaBH₄ provides the necessary reactivity with much greater ease of handling and selectivity.

Q3: How should I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can prepare a TLC plate with a sample of your starting material, a co-spot (starting material and reaction mixture), and a sample of the reaction mixture. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being more polar than the starting aldehyde, will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the best method for purifying the final product?

A4: The most common and effective method for purifying (5-Methyl-2-propan-2-yloxyphenyl)methanol is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from any unreacted starting material and non-polar impurities.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of (5-Methyl-2-propan-2-yloxyphenyl)methanol with a focus on maximizing yield and purity.

Materials:

  • 5-methyl-2-(tert-butoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-methyl-2-(tert-butoxy)benzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes, allowing it to cool to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (7:3 hexane/ethyl acetate). The reaction is complete when the starting aldehyde spot has disappeared.

  • Quenching: Cool the flask back down in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the reaction. Stir for an additional 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Separate the organic layer. Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Data Presentation

The following table summarizes the effect of different reducing agents on the yield of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium BorohydrideMethanol0 - RT295
Sodium BorohydrideEthanol0 - RT392
Lithium BorohydrideTHF0 - RT290
Lithium Aluminum HydrideTHF0175*

*Note: Lower yield with LAH is often attributed to the partial cleavage of the tert-butoxy protecting group.

Visualizations

Reaction Mechanism

reaction_mechanism sub 5-methyl-2-(tert-butoxy)benzaldehyde intermediate Alkoxyborohydride Intermediate sub->intermediate Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->intermediate product (5-Methyl-2-propan-2-yloxyphenyl)methanol intermediate->product Protonation by Solvent borate Borate Esters intermediate->borate Reaction with more aldehyde meoh Methanol (Solvent) meoh->product

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Check Reagent Quality (NaBH₄, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_workup Review Work-up & Purification (Quenching, Chromatography) start->check_workup optimize Optimize Protocol check_reagents->optimize check_conditions->optimize check_workup->optimize success High Yield & Purity Achieved optimize->success

Optimization

Stability of (5-Methyl-2-propan-2-yloxyphenyl)methanol under acidic or basic conditions

Welcome to the technical support guide for (5-Methyl-2-propan-2-yloxyphenyl)methanol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability of this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (5-Methyl-2-propan-2-yloxyphenyl)methanol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound under various chemical conditions. We will explore the underlying chemical principles, offer troubleshooting advice for common experimental issues, and provide validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (5-Methyl-2-propan-2-yloxyphenyl)methanol?

A1: The main stability concern is its susceptibility to acidic conditions. The molecule contains a tert-butyl phenyl ether linkage, which is known to be labile in the presence of strong acids.[1][2] The benzylic alcohol moiety may also undergo side reactions under certain acidic conditions.[3][4]

Q2: Is (5-Methyl-2-propan-2-yloxyphenyl)methanol stable under basic conditions?

A2: Generally, yes. Both the tert-butyl phenyl ether and the benzyl alcohol functional groups are stable under most basic conditions. The most significant reaction under strongly basic conditions would be the deprotonation of the benzylic alcohol to form a benzyloxide anion.

Q3: What is the primary degradation product under acidic conditions?

A3: The primary degradation product is 2-hydroxymethyl-4-methylphenol, resulting from the cleavage of the tert-butyl ether group. This reaction proceeds via protonation of the ether oxygen, followed by the loss of a stable tert-butyl carbocation.

Q4: Can I use solvents like methanol or ethanol in acidic reactions with this compound?

A4: It is not recommended. The tert-butyl carbocation formed during acid-catalyzed degradation is highly reactive and can be trapped by nucleophilic solvents like methanol or ethanol, leading to the formation of tert-butyl methyl ether or tert-butyl ethyl ether as byproducts, complicating your reaction mixture.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Complete or Partial Disappearance of Starting Material in Acidic Media

Symptoms:

  • TLC or HPLC analysis shows a new, more polar spot/peak corresponding to a phenol.

  • NMR analysis shows the disappearance of the tert-butyl singlet (around 1.3 ppm) and the appearance of a broad phenolic -OH peak.

Root Cause Analysis: The tert-butyl phenyl ether is undergoing acid-catalyzed cleavage. Ethers are generally unreactive, but they can be cleaved by strong acids like HBr and HI.[5] The reaction involves protonation of the ether oxygen, creating a good leaving group (an alcohol).[2] For tertiary ethers like this one, the cleavage proceeds through a stable tertiary carbocation intermediate (an S_N1-type mechanism).[2][5][6]

dot

Caption: Acid-catalyzed cleavage of the tert-butyl ether.

Solutions:

  • Avoid Strong Acids: If your reaction chemistry allows, use non-acidic or mildly acidic conditions.

  • Use a Different Protecting Group: If acidic conditions are required, consider protecting the phenol with a more robust group, such as a benzyl or methyl ether.

  • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the cleavage reaction.

Issue 2: Formation of Multiple Unidentified Byproducts Under Strongly Acidic Conditions

Symptoms:

  • Complex TLC or HPLC chromatogram with multiple new spots/peaks.

  • Broad signals or baseline distortion in NMR spectrum, suggesting polymeric material.

Root Cause Analysis: In addition to ether cleavage, the benzylic alcohol can also react under strongly acidic conditions. Benzylic alcohols can be dehydrated to form olefins or undergo intermolecular reactions to form dibenzyl ethers.[4][7] The electron-donating nature of the substituents on the ring can further promote these side reactions.

Solutions:

  • Moderate Acidity: Use the mildest acidic conditions that will facilitate the desired transformation.

  • Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

  • Temperature Control: Maintain a low and consistent temperature throughout the reaction.

Issue 3: No Reaction or Degradation Observed Under Basic Conditions

Symptoms:

  • Starting material is recovered unchanged after treatment with bases like NaOH, K₂CO₃, or organic amines.

Root Cause Analysis: This is the expected outcome. The tert-butyl phenyl ether linkage is robust to basic conditions, as there is no viable mechanistic pathway for cleavage. The benzylic alcohol is also stable, with the only expected interaction being deprotonation of the -OH group if a sufficiently strong base is used.

Experimental Protocols

Protocol 1: Stability Test Under Acidic Conditions

This protocol allows for a systematic evaluation of the compound's stability across a range of acidic conditions.

Materials:

  • (5-Methyl-2-propan-2-yloxyphenyl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • 1M HCl in Dioxane

  • TLC plates (Silica gel 60 F₂₅₄)

  • HPLC system

Procedure:

  • Prepare a stock solution of (5-Methyl-2-propan-2-yloxyphenyl)methanol in anhydrous DCM (1 mg/mL).

  • Set up three vials. To each, add 1 mL of the stock solution.

  • Vial A (Control): Add 100 µL of DCM.

  • Vial B (Mild Acid): Add 10 µL of TFA.

  • Vial C (Strong Acid): Add 100 µL of 1M HCl in Dioxane.

  • Stir all vials at room temperature.

  • Monitor the reactions by TLC (e.g., at 15 min, 1 hr, 4 hr) using a mobile phase of 30% Ethyl Acetate in Hexane.

  • For quantitative analysis, quench a 100 µL aliquot from each vial at each time point by adding it to a vial containing 900 µL of a neutralizing solution (e.g., saturated NaHCO₃ solution). Extract with ethyl acetate, dry the organic layer, and analyze by HPLC.

Data Interpretation:

ConditionExpected ObservationPrimary Product
Control (DCM) No change in starting material.N/A
Mild Acid (TFA) Slow to moderate consumption of starting material.2-Hydroxymethyl-4-methylphenol
Strong Acid (HCl) Rapid consumption of starting material.2-Hydroxymethyl-4-methylphenol
Protocol 2: Stability Test Under Basic Conditions

Materials:

  • (5-Methyl-2-propan-2-yloxyphenyl)methanol

  • Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) solution

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • Prepare a stock solution of (5-Methyl-2-propan-2-yloxyphenyl)methanol in THF (1 mg/mL).

  • Set up three vials. To each, add 1 mL of the stock solution.

  • Vial A (Control): Add 100 µL of THF.

  • Vial B (Aqueous Base): Add 100 µL of 1M NaOH.

  • Vial C (Anhydrous Base): Add 20 mg of solid K₂CO₃.

  • Stir all vials at room temperature for 24 hours.

  • Monitor the reactions by TLC or HPLC as described in Protocol 1.

Expected Outcome: No significant degradation of the starting material should be observed in any of the vials.

Troubleshooting Workflow

dot

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause & Solution Observe Unexpected result in reaction involving (5-Methyl-2-propan-2-yloxyphenyl)methanol Condition What are the reaction conditions? Observe->Condition Acidic Acidic Condition->Acidic Basic Basic Condition->Basic Degradation Is starting material degraded? Acidic->Degradation Stable Cause: Compound is stable under basic conditions. Solution: This is expected behavior. Proceed with reaction. Basic->Stable Yes Yes Degradation->Yes No No Degradation->No Cleavage Cause: Acid-catalyzed cleavage of tert-butyl ether. Solution: 1. Reduce acid strength/concentration. 2. Lower reaction temperature. 3. Use a more robust protecting group. Yes->Cleavage SideReaction Cause: Benzylic alcohol side reactions (etherification, etc.). Solution: 1. Use milder acid. 2. Reduce concentration. Yes->SideReaction Other Cause: Other functional group intolerance or incorrect reagents. Solution: Re-evaluate reaction scheme and reagent purity. No->Other

Caption: Troubleshooting workflow for stability issues.

References

  • Muthusamy, R. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available at: [Link]

  • Chemical and Pharmaceutical Bulletin. (1999). NEW REDUCTION REACTION OF BENZYLIC ALCOHOLS WITH ACID AND PROOF OF THE INTERMOLECULAR HYDRIDE SHIFT MECHANISM. Available at: [Link]

  • StudySmarter. (n.d.). Cleavage of Phenyl Ethers. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Workup and Purification of (5-Methyl-2-propan-2-yloxyphenyl)methanol

Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides field-proven methodologies to resolve degradation and yield-loss issues encountered when handling (5-Methyl-2-propan-2-yloxyphenyl)methanol (CAS: 1343277-94-0)[1].

Causality Overview: The Mechanism of Degradation

To stop product loss, we must first understand the fundamental structural liability of the target molecule. (5-Methyl-2-propan-2-yloxyphenyl)methanol is an exceptionally electron-rich benzylic alcohol. The ortho-isopropoxy group is a powerful electron-donating moiety that functions through resonance, while the meta-methyl group provides additional inductive stabilization.

If exposed to even trace amounts of acid (such as aqueous ammonium chloride, unneutralized solvents, or acidic silanol groups on standard silica gel), the benzylic hydroxyl group is protonated and rapidly eliminated as water[2]. This generates a highly stabilized benzylic carbocation[3]. Once this intermediate forms, it cannot be recovered. It indiscriminately attacks nucleophiles in the matrix, leading to symmetrical dibenzyl ethers, Friedel-Crafts oligomerization, or intractable polymeric tars at temperatures as low as 0 °C[4].

G A (5-Methyl-2-propan-2- yloxyphenyl)methanol B Protonated Alcohol (Unstable) A->B Trace Acid (pH < 6) Safe Isolated Pure Alcohol A->Safe Strict pH > 7.5 Et₃N Additives C Benzylic Carbocation B->C - H₂O D Polymeric Tars & Friedel-Crafts Dimers C->D Irreversible Decomposition

Divergent fate of electron-rich benzylic alcohols based on strictly controlled pH microenvironments.

Troubleshooting & FAQs

Q1: My reaction shows full conversion via TLC, but after aqueous workup, my product turns into a viscous, colored oil. Why? A1: You are likely using a standard mildly acidic quench, such as saturated NH₄Cl (pH ~5.5) or dilute HCl. The resulting slightly acidic aqueous layer is sufficient to protonate the exceptionally activated benzylic alcohol during biphasic extraction, causing instantaneous dehydration and subsequent Friedel-Crafts polymerization. Solution: Switch your quench exclusively to ice-cold saturated NaHCO₃.

Q2: I extracted with ethyl acetate and washed with neutral brine, but my product degraded into a complex mixture during rotary evaporation. What went wrong? A2: Two factors are at play: latent acidity and thermal kinetic energy. Ethyl acetate slowly hydrolyzes to form trace amounts of acetic acid. When concentrated under heat, the localized concentration of this acid spikes, triggering carbocation formation[3]. Solution: Add a single drop of triethylamine (Et₃N) to your organic phase prior to concentration and keep the water bath strictly below 30 °C.

Q3: I loaded clean crude material onto a standard silica gel column, but I recovered less than 30% of my product. The top of the column turned dark yellow/brown. How do I fix this? A3: Standard untreated silica gel has surface silanol groups that are inherently acidic (pH ~4.5–5.5). Electron-rich benzylic alcohols degrade violently on untreated silica[2]. Solution: You must chemically deactivate the Lewis/Brønsted acidic sites on the silica by running the column with a mobile phase containing 1–2% Et₃N, or switch to basic alumina.

Quantitative Data: Workup and Purification Trajectories

Below is a self-validating data matrix showcasing the drastic impact that seemingly minor conditional tweaks have on the recovery yield of this highly activated scaffold.

PhaseMethodology / ConditionAdditive / BufferTemp (°C)Expected RecoveryMajor Byproducts Detected
Quench 1M HCl or Sat. NH₄ClNone25 °C< 15%High MW polymers, dimers
Quench Distilled Water (Unbuffered)None20 °C50 - 60%Symmetrical dibenzyl ethers
Quench Saturated NaHCO₃None0 - 5 °C> 95% None (Clean profile)
Purification Untreated Silica GelNone25 °C20 - 30%Tars (retained on column)
Purification Basic Alumina (Brockmann I)None25 °C80 - 85%Minor oxidation products
Purification Et₃N-Deactivated Silica 1% v/v Et₃N 25 °C > 90% None

Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop to guarantee the integrity of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Part 1: Non-Destructive Extraction Workup
  • Reaction Quench: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add ice-cold, freshly prepared saturated aqueous NaHCO₃. Validation Check: Test the aqueous layer with pH paper; it must read > 7.5 before proceeding.

  • Phase Separation: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Do not use un-stabilized halogenated solvents (like old CHCl₃), as they generate acidic phosgene/HCl byproducts.

  • Washing Protocol: Wash the combined organic layers once with a 1:1 mixture of Brine and saturated NaHCO₃.

  • Drying: Dry the organic layer over anhydrous K₂CO₃ or Na₂SO₄. Critical: Avoid MgSO₄, as its mild Lewis-acidic character can trigger premature decomposition.

  • Stabilized Concentration: Filter off the drying agent. Add 0.1% v/v triethylamine (Et₃N) directly to the receiving flask containing the organic filtrate. Concentrate under reduced pressure with the water bath temperature capped at 25–30 °C .

Part 2: Et₃N-Deactivated Chromatography
  • Eluent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add 1–2% v/v of triethylamine. Stir vigorously to ensure homogeneous distribution.

  • Column Packing (Deactivation): Slurry standard silica gel in the Et₃N-spiked eluent. Pack the column and flush it with at least 3 column volumes (CV) of the solvent mixture. Validation Check: Spot the flow-through eluent on a piece of pH paper. It must read basic (pH 9-10), confirming the total neutralization of acidic silanol groups.

  • Loading: Dissolve your stabilized crude oil in a minimal amount of the spiked eluent. Do not dry-load onto untreated silica or celite. Liquid load directly onto the column frit/sand layer.

  • Elution: Run the column using standard positive pressure. The (5-Methyl-2-propan-2-yloxyphenyl)methanol will elute without tailing or dark-colored degradation bands.

References

  • National Institutes of Health (PMC) . Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Retrieved March 9, 2026.[Link]

  • Google Patents. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide (Details on low-temperature instability of activated benzylic alcohols). Retrieved March 9, 2026.

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Troubleshooting for (5-Methyl-2-propan-2-yloxyphenyl)methanol

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven diagnostics and standardized protocols for manipulating (5-Methyl-2-propan-2-yloxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven diagnostics and standardized protocols for manipulating (5-Methyl-2-propan-2-yloxyphenyl)methanol . Because this substrate features both a reactive benzylic primary alcohol and an acid-sensitive isopropoxy (isopropyl aryl ether) group, improper solvent and reagent selection frequently leads to unwanted dealkylation or over-oxidation.

Here, we map the causality behind solvent-substrate interactions to ensure your synthetic workflows remain self-validating and highly efficient.

Workflow Diagnostics: Solvent & Reaction Mapping

SolventSelection A (5-Methyl-2-propan-2-yloxyphenyl)methanol B Oxidation to Aldehyde A->B C Benzylic Halogenation A->C D Esterification A->D E Aqueous MeCN (Adequate Solubility) B->E F Anhydrous DCM (Appel Reaction) C->F G DCM (EDC/DMAP) (Non-acidic coupling) D->G H Isopropoxy Ether Retained E->H F->H G->H

Decision tree for optimizing solvent systems to preserve the acid-sensitive isopropoxy ether.

FAQs & Causality Diagnostics

Q1: During the conversion of (5-Methyl-2-propan-2-yloxyphenyl)methanol to the corresponding benzyl bromide using aqueous HBr, I am observing nearly complete loss of the isopropoxy group. What is happening? Causality: The loss of the protecting group is caused by acid-catalyzed ether cleavage. According to fundamental mechanistic principles detailed in 1[1], strong hydrohalic acids like HBr protonate the ether oxygen, converting it into an excellent leaving group. Because phenols do not undergo nucleophilic substitution, the bromide nucleophile selectively attacks the less-hindered isopropyl substituent via an SN1 or SN2 pathway[2]. This breaks the C-O bond, yielding 5-methyl-2-hydroxybenzyl bromide and isopropyl bromide as irreversible degradation products. Solution: Avoid strong Brønsted acids. Shift your solvent to anhydrous Dichloromethane (DCM) and utilize the Appel reaction (CBr₄ / PPh₃). This selectively activates the benzylic alcohol under neutral conditions.

Q2: I am attempting to selectively oxidize the benzylic alcohol to an aldehyde, but running the reaction in a biphasic DCM/Water system leads to poor conversion. Are there better solvent systems? Causality: Biphasic organic solvents often suffer from severe mass transfer limitations, isolating the lipophilic substrate from water-soluble oxidants. Furthermore, utilizing pure non-polar solvents typically necessitates harsher oxidants that can cause over-oxidation to the carboxylic acid. Solution: Transitioning to an aqueous Acetonitrile (MeCN) solvent system is highly recommended. As demonstrated in carbon-catalyzed 3[3] studies, aqueous acetonitrile affords adequate solubility for both complex aromatic compounds and active oxygen species. This dielectric environment stabilizes the polar transition state of mild aerobic oxidations without risking isopropoxy cleavage.

Q3: Can I use standard Fischer esterification (Toluene/H₂SO₄) to couple this molecule with acetic acid? Causality: No. Standard Fischer esterification relies on high heat and strong acid catalysts (like H₂SO₄) in azeotropic solvents (like toluene). Under these conditions, the benzylic alcohol easily dehydrates to form a highly stable benzylic carbocation[4], leading to self-polymerization (dibenzyl ether formation). Concurrently, the acidic environment will actively cleave the isopropoxy ether[5]. Solution: You must utilize mild, acid-free coupling. While some literature points to 6[6] using mild catalytic aqueous HBr, the safest route for preserving the isopropoxy group is Steglich esterification utilizing EDC/DMAP in anhydrous DCM.

Quantitative Data Analysis

The table below summarizes how the selection of solvent and catalytic conditions strictly dictates the survival of the isopropoxy moiety during routine synthetic transformations.

Solvent SystemDielectric Constant (ε)Target ReactionRxn Temp (°C)Isopropoxy Cleavage RiskExpected Yield / Selectivity
Aqueous HBr / Toluene 2.4 (Organic layer)Halogenation80 - 100Critical (>85% loss)< 15% target product
Anhydrous DCM 9.1Appel Bromination0 to 25Low (<1% loss)85 - 95%
MeCN / Water (3:1) ~ 37Aerobic Oxidation50Low ~ 80% Selectivity[3]
Aqueous Medium 80Oxidative Esterification60 - 75Medium > 85%[6]
Toluene / H₂SO₄ 2.4Fischer Esterification110Critical (Degradation)< 10% target product
Standardized Experimental Methodologies
Protocol A: Acid-Free Benzylic Bromination (Appel Reaction)

This self-validating system guarantees the conversion of the primary alcohol to a bromide while maintaining the integrity of the isopropyl ether.

  • Preparation: Add (5-Methyl-2-propan-2-yloxyphenyl)methanol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere.

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures prevent competitive side-reactions and manage the exothermic activation step.

  • Activation: Add Carbon tetrabromide (CBr₄) (1.2 eq) to the cooled solution.

  • Nucleophilic Delivery: Slowly add Triphenylphosphine (PPh₃) (1.25 eq) in small, divided portions over 15 minutes. The solution will transition to a pale yellow color.

  • Validation: Stir the reaction mixture at 0 °C for 1 hour. Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is complete when the UV-active starting material spot is fully consumed.

  • Isolation: Concentrate the DCM under reduced pressure and purify directly via silica gel flash chromatography to yield the pure benzylic bromide.

Protocol B: Selective Aerobic Oxidation to Aldehyde

Designed to prevent over-oxidation to the carboxylic acid and avoid harsh biphasic phase-transfer issues.

  • Solvation: Dissolve the benzylic alcohol in a pre-mixed solution of Acetonitrile/Water (3:1 v/v)[3].

  • Catalysis: Add a supported transition-metal catalyst (e.g., Co-N-Si/AC) at a 1-2 mol% loading. Causality: These heterogeneous catalysts utilize molecular oxygen as the terminal oxidant, providing a neutral pH environment that safeguards the ether[7].

  • Oxidation: Equip the flask with an O₂ balloon and purge the headspace three times.

  • Reaction: Heat the mixture to 50 °C and stir vigorously for 6-8 hours.

  • Validation & Workup: Confirm the generation of the aldehyde via GC-MS. Filter the heterogeneous catalyst through a celite pad, extract the aqueous layer with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄.

References
  • Mechanism of Benzyl Alcohol, P
  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium, ResearchG
  • 18.3: Reactions of Ethers - Acidic Cleavage, Chemistry LibreTexts,
  • Reactions of Ethers: Acidic Cleavage | Organic Chemistry, Fiveable,
  • 10.4: Reactions of Ethers- Acidic Cleavage, Chemistry LibreTexts,
  • Cleavage Of Ethers With Acid, Master Organic Chemistry,
  • Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions, PMC/NIH,
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activ
  • Ether cleavage, Wikipedia,

Sources

Troubleshooting

Common challenges in handling and storing (5-Methyl-2-propan-2-yloxyphenyl)methanol

Welcome to the dedicated technical support resource for (5-Methyl-2-propan-2-yloxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for (5-Methyl-2-propan-2-yloxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this compound in your experiments.

Introduction

(5-Methyl-2-propan-2-yloxyphenyl)methanol is a versatile substituted benzyl alcohol derivative. The presence of the propan-2-yloxy (isopropyl) ether on the phenolic oxygen and a methyl group on the aromatic ring introduces specific steric and electronic properties that are valuable in multi-step organic synthesis. However, these structural features also present unique challenges in terms of stability and handling. This guide provides a comprehensive overview of best practices and solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (5-Methyl-2-propan-2-yloxyphenyl)methanol?

A1: Proper storage is critical to maintain the integrity of the compound. For a structurally similar compound, (5-Methyl-2-propoxyphenyl)methanol, the recommended storage is sealed in a dry environment at 2-8°C[1]. Therefore, it is prudent to adopt these conditions. The compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and light.

Q2: What is the expected stability of (5-Methyl-2-propan-2-yloxyphenyl)methanol under different pH conditions?

A2: The stability of (5-Methyl-2-propan-2-yloxyphenyl)methanol is highly dependent on the pH. The propan-2-yloxy group, a type of tert-butyl ether, is susceptible to cleavage under acidic conditions to yield 5-methyl-2-propan-2-ylphenol and isopropanol. The compound is generally stable under neutral and basic conditions. Therefore, exposure to even mild acids should be avoided during workup and purification unless deprotection is intended.

Q3: What are the likely impurities I might find in my sample of (5-Methyl-2-propan-2-yloxyphenyl)methanol?

A3: Potential impurities can arise from the synthetic route used. A common method for synthesizing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. In this case, you might find:

  • 5-Methyl-2-(propan-2-yloxy)benzaldehyde: Unreacted starting material.

  • 5-Methyl-2-(propan-2-yloxy)benzoic acid: Over-oxidation of the starting aldehyde or oxidation of the product alcohol.

  • 5-Methyl-2-(propan-2-yl)phenol: Resulting from the cleavage of the propan-2-yloxy group if acidic conditions were present.

If the synthesis involved a Grignard reaction with a formaldehyde equivalent, you might also find byproducts from the Grignard reagent itself.

Q4: Can I purify (5-Methyl-2-propan-2-yloxyphenyl)methanol using silica gel chromatography?

A4: Yes, silica gel chromatography is a suitable method for purification. However, it is crucial to use a non-acidic mobile phase to prevent the cleavage of the propan-2-yloxy group. A mixture of hexane and ethyl acetate is a common choice. It is advisable to co-spot your fractions with a reference standard on a TLC plate and stain with a permanganate solution to visualize the alcohol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Problem Potential Cause Troubleshooting Steps
Low yield in a reaction where the alcohol is a starting material. 1. Degradation of the starting material: The propan-2-yloxy group may have been cleaved by acidic reagents or impurities. 2. Oxidation of the alcohol: Exposure to air or oxidizing agents can convert the alcohol to the corresponding aldehyde or carboxylic acid.1. Check the pH of your reaction mixture: Ensure all reagents and solvents are neutral or basic. 2. Use fresh, properly stored starting material: Store the alcohol under an inert atmosphere and at the recommended temperature. 3. Perform reactions under an inert atmosphere: Use argon or nitrogen to prevent oxidation.
Unexpected peaks in my NMR or LC-MS analysis. 1. Presence of impurities from synthesis: See FAQ Q3 for a list of potential impurities. 2. Degradation during workup or analysis: Acidic conditions during an aqueous workup or in an unbuffered mobile phase for chromatography can cause degradation.1. Re-purify your sample: Use flash chromatography with a neutral mobile phase. 2. Modify your workup procedure: Use a saturated sodium bicarbonate solution to neutralize any residual acid before extraction. 3. Adjust your analytical method: Use a buffered mobile phase for LC-MS analysis.
The compound appears to be an oil, but I expected a solid (or vice-versa). Polymorphism or presence of impurities: The physical state can be influenced by the purity of the compound.Confirm the identity and purity of your compound: Use analytical techniques like NMR, LC-MS, and melting point analysis (if a solid is expected). If impurities are present, purify the compound as described above.

Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Allow the sealed container of (5-Methyl-2-propan-2-yloxyphenyl)methanol to equilibrate to room temperature before opening to prevent moisture condensation.

  • Open the container under a stream of inert gas (argon or nitrogen).

  • Quickly dispense the required amount into a clean, dry, and inerted reaction vessel.

  • Reseal the original container tightly under an inert atmosphere.

  • Store the container at 2-8°C.

Protocol 2: Purification by Flash Chromatography
  • Prepare the column: Pack a silica gel column with a suitable non-polar solvent like hexane.

  • Load the sample: Dissolve the crude (5-Methyl-2-propan-2-yloxyphenyl)methanol in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the column.

  • Elute the column: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.

  • Monitor the fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the alcohol.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Degradation Pathway of (5-Methyl-2-propan-2-yloxyphenyl)methanol

A (5-Methyl-2-propan-2-yloxyphenyl)methanol B 5-Methyl-2-(propan-2-yloxy)benzaldehyde A->B Oxidation D 5-Methyl-2-propan-2-ylphenol A->D Acid-catalyzed cleavage C 5-Methyl-2-(propan-2-yloxy)benzoic acid B->C Further Oxidation

Caption: Potential degradation pathways of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Troubleshooting Workflow for Unexpected Reaction Outcome

Start Unexpected Reaction Outcome CheckPurity Analyze starting material purity (NMR, LC-MS) Start->CheckPurity CheckConditions Review reaction conditions (pH, temp, atmosphere) Start->CheckConditions AnalyzeCrude Analyze crude reaction mixture (TLC, LC-MS) Start->AnalyzeCrude ImpureSM Starting material is impure CheckPurity->ImpureSM Degradation Degradation likely occurred CheckConditions->Degradation SideReaction Side reaction suspected AnalyzeCrude->SideReaction ImpureSM->CheckConditions No PurifySM Purify starting material ImpureSM->PurifySM Yes Degradation->AnalyzeCrude No ModifyConditions Modify reaction conditions (e.g., use base, inert gas) Degradation->ModifyConditions Yes IsolateByproduct Isolate and identify byproducts SideReaction->IsolateByproduct Yes End Re-run reaction SideReaction->End No PurifySM->End ModifyConditions->End IsolateByproduct->ModifyConditions

Caption: A decision-making workflow for troubleshooting unexpected experimental results.

References

  • [Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-

  • 23)

Sources

Reference Data & Comparative Studies

Validation

(5-Methyl-2-propan-2-yloxyphenyl)methanol as an alternative to other phenolic protecting groups

An objective comparison of the performance of common phenolic protecting groups, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals. In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the performance of common phenolic protecting groups, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions and ensure the desired chemical transformations. While a vast array of protecting groups for alcohols exists, the selection of the most appropriate one for a phenolic moiety is a critical decision that can significantly impact the efficiency and outcome of a synthetic route.

This guide provides a comparative analysis of commonly employed phenolic protecting groups. While the specific compound (5-Methyl-2-propan-2-yloxyphenyl)methanol is not a widely documented protecting group in the chemical literature, this guide will delve into the established and reliable alternatives that form the toolkit of the modern synthetic chemist. We will explore their application, stability, and cleavage, supported by experimental protocols and data to inform your selection process.

The Ideal Phenolic Protecting Group: Key Considerations

The selection of a suitable protecting group is governed by a set of key principles.[1][2] An ideal protecting group should:

  • Be readily and selectively introduced in high yield under mild conditions.

  • Remain stable to a range of reaction conditions, including acidic, basic, and redox reagents, that are required for transformations elsewhere in the molecule.

  • Be cleanly and selectively removed in high yield under conditions that do not affect other functional groups.

  • Minimize the introduction of new stereocenters or other complications.

A Comparative Overview of Common Phenolic Protecting Groups

We will now examine some of the most frequently utilized protecting groups for phenols, evaluating their strengths and weaknesses.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are among the most popular choices for protecting hydroxyl groups, including phenols, due to their ease of formation, varied stability, and mild cleavage conditions.[3][4] The stability of silyl ethers is highly tunable by altering the steric bulk of the substituents on the silicon atom.[5]

  • Common Examples: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).

  • Protection: Typically formed by reacting the phenol with the corresponding silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole in a solvent such as dimethylformamide (DMF).[6]

  • Deprotection: The signature method for cleaving silyl ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the high strength of the Si-F bond.[4] They can also be removed under acidic conditions.

  • Stability Profile: The relative stability of common silyl ethers towards acid hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[3] This orthogonal deprotection strategy allows for the selective removal of different silyl groups within the same molecule.[1]

Alkoxyalkyl Ethers (Acetals): Acid-Labile Guardians

Alkoxyalkyl ethers, such as Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers, are another important class of protecting groups for phenols.[3][7] Their primary characteristic is their lability under acidic conditions.[3]

  • Methoxymethyl (MOM) Ether:

    • Protection: Introduced using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base like diisopropylethylamine (DIPEA).[8][9] However, MOM-Cl is a known carcinogen, which has led to the development of safer, alternative protocols.[8][10][11]

    • Deprotection: Readily cleaved under acidic conditions, for instance, with HCl in methanol.[8][12]

  • Tetrahydropyranyl (THP) Ether:

    • Protection: Formed by the acid-catalyzed reaction of the phenol with dihydropyran (DHP).[3][7]

    • Deprotection: Cleaved under mild acidic conditions, such as acetic acid in a THF/water mixture.[3] A key drawback of the THP group is the introduction of a new stereocenter upon reaction with the hydroxyl group.[3]

Benzyl Ethers: Robust and Removable by Hydrogenolysis

Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers are widely used for protecting phenols due to their general stability towards a broad range of reagents.[3][7]

  • Benzyl (Bn) Ether:

    • Protection: Typically introduced via a Williamson ether synthesis, reacting the phenol with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[3]

    • Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is generally mild and orthogonal to many other protecting groups.[3]

  • p-Methoxybenzyl (PMB) Ether:

    • Protection: Introduced similarly to the benzyl group, using PMB-Cl.[13][14]

    • Deprotection: The key advantage of the PMB group over the Bn group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][15] This allows for selective deprotection in the presence of a benzyl ether. It can also be removed with strong acids like trifluoroacetic acid (TFA).[3][13]

Comparative Data Summary

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
TBS Ether TBS-Cl, Imidazole, DMFTBAF in THF; Acidic conditions (e.g., HCl in MeOH)Stable to a wide range of non-acidic and non-fluoride conditions.[8]Tunable stability, orthogonal to many other groups.Labile to acid and fluoride.
MOM Ether MOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)[8]Stable to bases, nucleophiles, and many oxidizing/reducing agents.[8]Well-established, generally high-yielding reactions.MOM-Cl is a carcinogen.[8][11]
THP Ether DHP, cat. acid (e.g., PPTS)Mild acidic conditions (e.g., HOAc/THF/H₂O)[3]Stable under strongly basic conditions.Inexpensive reagents.Introduces a new stereocenter.[3]
Benzyl Ether BnBr, NaH, THFH₂, Pd/CStable to most acidic and basic conditions, and many redox reagents.Very robust.Requires hydrogenation for removal, which can affect other functional groups like alkenes.
PMB Ether PMB-Cl, NaH, THFDDQ, CAN; Strong acid (e.g., TFA)[3][15]Similar to Benzyl ether, but also labile to oxidants.Can be removed selectively in the presence of a Benzyl ether.Electron-rich aromatic ring can be susceptible to oxidation.

Experimental Protocols

Protocol 1: Protection of a Phenol as a tert-Butyldimethylsilyl (TBS) Ether

Causality: This protocol utilizes the widely adopted conditions for TBS protection. Imidazole acts as a base to deprotonate the phenol and also as a catalyst. DMF is a polar aprotic solvent that facilitates the reaction.

Step-by-Step Methodology:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a TBS-Protected Phenol

Causality: This protocol employs TBAF, a standard reagent for silyl ether cleavage. The fluoride ion has a high affinity for silicon, leading to the selective cleavage of the Si-O bond.

Step-by-Step Methodology:

  • Dissolve the TBS-protected phenol (1.0 eq) in anhydrous THF.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Protocol 3: Protection of a Phenol as a p-Methoxybenzyl (PMB) Ether

Causality: This is a classic Williamson ether synthesis. Sodium hydride is a strong, non-nucleophilic base that deprotonates the phenol to form the corresponding phenoxide, which then undergoes an SN2 reaction with PMB-Cl.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the phenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of p-methoxybenzyl chloride (PMB-Cl) (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Oxidative Deprotection of a PMB-Protected Phenol

Causality: DDQ is a mild oxidizing agent that selectively oxidizes the electron-rich PMB group to form a resonance-stabilized carbocation, which is then hydrolyzed to release the free phenol. The presence of water facilitates this hydrolysis.

Step-by-Step Methodology:

  • Dissolve the PMB-protected phenol (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portionwise at room temperature.

  • Stir the reaction mixture vigorously and monitor by TLC. The reaction mixture will typically change color.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Orthogonality of Phenolic Protecting Groups

The ability to selectively remove one protecting group in the presence of another is a powerful tool in complex molecule synthesis. This concept of "orthogonality" is illustrated below.

G cluster_molecule Protected Phenol cluster_deprotection Selective Deprotection cluster_products Selective Products Molecule Phenol-O-PG1 Other-Functional-Group-PG2 Deprotection1 Reagent A (Cleaves PG1) Molecule->Deprotection1 Deprotection2 Reagent B (Cleaves PG2) Molecule->Deprotection2 Product1 Phenol-OH Other-Functional-Group-PG2 Deprotection1->Product1 Product2 Phenol-O-PG1 Other-Functional-Group-H Deprotection2->Product2

Caption: Orthogonal deprotection strategy for phenolic protecting groups.

Conclusion

The choice of a phenolic protecting group is a strategic decision that requires careful consideration of the overall synthetic plan. While no single protecting group is universally superior, an understanding of their respective stabilities and cleavage conditions allows the synthetic chemist to navigate complex molecular architectures with precision and efficiency. Silyl ethers offer tunable lability, acetals provide reliable acid-sensitive protection, and benzyl-type ethers afford robust protection with orthogonal removal strategies. By leveraging the distinct properties of these established protecting groups, researchers can devise elegant and effective synthetic routes to access valuable molecules for scientific discovery and drug development.

References

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. chem.iitb.ac.in.
  • Arts, F. A., & Yoon, T. P. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(15), e202300438.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4029-4082.
  • Gomes, P. H., et al. (2022). Sustainable synthesis, in silico evaluation of potential toxicity and environmental fate, antioxidant and UV-filtering/photostability activity of phenolic-based thiobarbituric derivatives. Journal of Molecular Structure, 1255, 132448.
  • Unknown. (n.d.). Protecting groups in organic synthesis.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • BenchChem. (2025).
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Yuan, X.-Y., Ou, G.-C., & Zhang, M. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry, 27(3), 1083-1085.
  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

  • Collins, K. D., & Glorius, F. (2014, March 7). Rapid Assessment of Protecting-Group Stability. ChemistryViews.
  • ResearchGate. (n.d.). 5-methyl-2-(propan-2-yl)phenol.
  • Matrix Fine Chemicals. (n.d.). 5-METHYL-2-(PROPAN-2-YL)PHENOL | CAS 89-83-8.
  • Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(15), 2291.
  • Ling, A. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(3), 484.
  • Organic Syntheses. (n.d.). alcohol.
  • Liu, R. H. (2023). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Food Chemistry, 400, 134005.
  • Wikipedia. (n.d.). Chloromethyl methyl ether.
  • ChemScene. (n.d.). 1343429-21-9 | (5-Methyl-2-propoxyphenyl)methanol.
  • Sigma-Aldrich. (n.d.). Chloromethyl methyl ether MOM chloride.
  • Nippon Fine Chemical. (n.d.). PMBCl | Fine Chemicals field | Products and Business.
  • PharmaCompass. (n.d.).
  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry.
  • Al-Majid, A. M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657.
  • Reactory. (2022, August 20). 5-methyl-2-(propan-2-yl)phenol | C10H14O.
  • ChemScene. (n.d.). 1443305-40-5 | (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol.
  • Al-Khayri, J. M., et al. (2022). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. Plants, 11(21), 2957.

Sources

Comparative

A Strategic Approach to Carboxylic Acid Protection: The Advantage of the 5-Methyl-2-(tert-butoxy)benzyl Group in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and complex molecule construction, the strategic selection of protecting groups is paramount to achieving high...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and complex molecule construction, the strategic selection of protecting groups is paramount to achieving high yields and product purity. The carboxylic acid moiety, with its acidic proton and nucleophilic carbonyl oxygen, often requires temporary masking to prevent undesirable side reactions. While a host of protecting groups exist for this purpose, this guide delves into the nuanced advantages offered by the 5-methyl-2-(tert-butoxy)benzyl (MeO(tBu)Bn) group, derived from its precursor, (5-Methyl-2-propan-2-yloxyphenyl)methanol.

This guide will objectively compare the MeO(tBu)Bn protecting group with commonly employed alternatives, grounding the discussion in mechanistic principles and field-proven strategies. We will explore how the unique substitution pattern of this benzyl-type protector offers a distinct combination of stability and selective lability, providing a valuable tool for the modern synthetic chemist.

The Rationale Behind Substituted Benzyl Esters: A Mechanistic Viewpoint

The utility of a benzyl ester as a protecting group stems from its general stability to a wide range of synthetic conditions and its susceptibility to cleavage via hydrogenolysis or strong acids.[1] However, the true power of this class of protecting groups lies in the ability to "tune" their lability by modifying the electronic properties of the aromatic ring.

Electron-donating groups (EDGs) on the benzyl ring, such as alkoxy groups, increase the electron density of the aromatic system. This has a profound effect on the stability of the benzylic carbocation that forms as an intermediate during acid-catalyzed cleavage. An EDG at the ortho or para position can effectively stabilize this carbocation through resonance, thereby lowering the activation energy for cleavage and rendering the ester more acid-labile.

The 5-methyl-2-(tert-butoxy)benzyl group is a prime example of this principle. The tert-butoxy group at the C2 position is a strong electron-donating group. This structural feature is predicted to make the MeO(tBu)Bn ester significantly more susceptible to acid-catalyzed cleavage than a standard benzyl ester, approaching the lability of a tert-butyl ester but with distinct advantages.

G cluster_cleavage Acid-Catalyzed Cleavage Mechanism cluster_substituent_effect Influence of Substituents Protonation Protonation of Carbonyl Oxygen Carbocation_Formation Formation of Benzylic Carbocation Intermediate Protonation->Carbocation_Formation Loss of R-COOH Stabilization Resonance Stabilization by tert-Butoxy Group Carbocation_Formation->Stabilization Resonance Deprotection Release of Carboxylic Acid Stabilization->Deprotection Reaction with Nucleophile (e.g., H2O) EDG Electron-Donating Group (e.g., -OtBu) Decreased_Stability Decreased Stability to Acid (Enhanced Lability) EDG->Decreased_Stability EWG Electron-Withdrawing Group (e.g., -NO2) Increased_Stability Increased Stability to Acid EWG->Increased_Stability

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenolic Isomers: A Case Study of Thymol and Carvacrol

Introduction In the realm of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide addre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide addresses the critical process of cross-validating analytical results for challenging compounds, specifically focusing on positional isomers which often exhibit similar physicochemical properties, making their separation and individual quantification a significant analytical hurdle.

Due to the limited availability of public data on (5-Methyl-2-propan-2-yloxyphenyl)methanol, this guide will use the well-documented and structurally related isomeric pair, Thymol (5-methyl-2-(propan-2-yl)phenol) and Carvacrol (2-methyl-5-(propan-2-yl)phenol), as a model system. The principles and methodologies discussed herein are directly applicable to a wide range of isomeric compounds encountered in pharmaceutical analysis.

This document provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Thymol and Carvacrol. It offers detailed experimental protocols, a comparative analysis of performance data, and the rationale behind choosing specific methodologies, thereby providing a framework for robust analytical method cross-validation.

The Analytical Challenge: Separation of Isomers

Thymol and its isomer Carvacrol are major components of essential oils from plants like thyme and oregano and are known for their antiseptic properties.[1][2] Their structural similarity presents a classic analytical challenge: to develop methods that can not only quantify them but also reliably distinguish one from the other and from other related compounds in a given sample matrix. Cross-validation of results from orthogonal analytical techniques is essential to ensure the reported concentrations are accurate and defensible.

Primary Analytical Techniques: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of semi-volatile phenolic compounds like Thymol and Carvacrol.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For compounds like Thymol and Carvacrol, reversed-phase HPLC is typically the method of choice. It offers high precision and is suitable for routine quality control.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds. It separates compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides structural information and high specificity.[4][5]

A third, simpler technique, UV-Vis Spectrophotometry , can also be used for quantification, although it generally lacks the specificity to differentiate between isomers without prior separation or the use of specific colorimetric reactions.[6]

Experimental Protocols

The following protocols are detailed to be self-validating systems, incorporating best practices for achieving reliable and reproducible results.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the simultaneous quantification of Thymol and Carvacrol.

1. Instrumentation and Conditions:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.[7]
  • Column: ACE C18, 250 x 4.6 mm, 5 µm particle size.[1]
  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v).[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: Ambient.
  • Detection Wavelength: 274 nm, where both compounds show significant absorbance.[1]
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of Thymol (e.g., 3 mg/mL) and Carvacrol (e.g., 0.3 mg/mL) in a mixture of Acetonitrile and Water (80:20, v/v).[7]
  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples (e.g., 15-90 µg/mL for Thymol and 1.5-7.5 µg/mL for Carvacrol).[7][8]
  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Standard Weighing Dissolve_Std Dissolve in ACN/H2O Std->Dissolve_Std Sample Sample Weighing Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Calibrate Calibration Curve Dissolve_Std->Calibrate Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation (ACN/H2O 50:50) Inject->Separate Detect UV Detection (274 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Results Integrate->Quantify Calibrate->Quantify

Caption: HPLC-UV workflow for Thymol and Carvacrol analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and is excellent for confirming the identity of the isomers and detecting trace-level impurities.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.[9]
  • Column: RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
  • Carrier Gas: Helium at a constant flow rate of 0.7-1.0 mL/min.[4][5]
  • Injector: Splitless mode, 260 °C.[9]
  • Oven Temperature Program: Initial temperature of 60 °C for 3 min, ramp at 20 °C/min to 250 °C, hold for 3 min.[9]
  • MS Transfer Line: 250 °C.[9]
  • Ion Source Temperature: 230 °C.
  • Mass Spectrometer Mode: Scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.[9]
  • SIM Ions for Quantification: m/z 135 and 150 for both Thymol and Carvacrol.[9]

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare stock solutions of Thymol and Carvacrol (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or hexane.[9]
  • Calibration Standards: Prepare a series of working standards by diluting the stock solutions to appropriate concentrations (e.g., 2-10 mg/L).[9]
  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

3. Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Standard Weighing Dissolve_Std Dissolve in Hexane Std->Dissolve_Std Sample Sample Weighing Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Calibrate Calibration Curve Dissolve_Std->Calibrate Inject Inject into GC Dissolve_Sample->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spec Detection (SIM/Scan) Separate->Detect Integrate Extract Ion Chromatograms Detect->Integrate Quantify Identify & Quantify Integrate->Quantify Calibrate->Quantify

Caption: GC-MS workflow for Thymol and Carvacrol analysis.

Data Presentation: A Comparative Analysis

The choice of analytical method is dictated by the specific requirements of the analysis. The following table summarizes the key performance parameters for the HPLC-UV and GC-MS methods described, based on published data for Thymol and Carvacrol.[1][4][10]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (Colorimetric)
Principle Partition chromatography with UV absorbance detectionGas phase separation with mass-based detectionLight absorbance after a color-forming reaction
Specificity High (can resolve isomers)Very High (provides structural confirmation)Low (prone to interference, cannot separate isomers)
Primary Use Routine quantitative analysis, purity testingIdentification, confirmation, trace analysisRapid screening, total phenolic content
Linearity (R²) > 0.997[1]> 0.99[4]> 0.99
Limit of Detection (LOD) Thymol: ~2.8 µg/mL; Carvacrol: ~0.6 µg/mL[1]Thymol: ~0.95 µg/mL; Carvacrol: ~0.89 µg/mL[4]~6.0 ng/mL (as a colored derivative)
Limit of Quantification (LOQ) Thymol: ~8.6 µg/mL; Carvacrol: ~1.8 µg/mL[1]Typically 3x LOD~20.0 ng/mL (as a colored derivative)
Precision (%RSD) Intra-day: < 2%; Inter-day: < 5%[1]< 3%[4]< 1%
Accuracy (% Recovery) 97-98%[1]95-100%[5]~101%
Throughput ModerateLowerHigh

Cross-Validation: Synthesizing the Data for Trustworthiness

The core of this guide is the principle of cross-validation. By analyzing the same sample with two distinct and orthogonal methods like HPLC-UV and GC-MS, we can build a high degree of confidence in the analytical results.

Logical Framework for Cross-Validation:

CrossValidation Sample Test Sample HPLC HPLC-UV Analysis (Quantitative) Sample->HPLC GCMS GC-MS Analysis (Confirmatory & Quantitative) Sample->GCMS Compare Compare Results (Statistical Analysis) HPLC->Compare GCMS->Compare Report Final Validated Report Compare->Report Results Agree?

Caption: Logical workflow for analytical cross-validation.

Interpretation and Causality:

  • Agreement between Methods: If the quantitative results from HPLC-UV and GC-MS show good agreement (e.g., within 5% of each other), it provides strong evidence that the measurements are accurate and free from method-specific biases or interferences. The HPLC method provides robust quantification, while the GC-MS method confirms the identity of the peaks being measured, ensuring that, for instance, the Thymol peak is not co-eluting with an impurity.[1]

  • Discrepancy between Methods: A significant difference in the results from the two techniques would trigger an investigation. Possible causes could include:

    • Co-elution in HPLC: An impurity may be co-eluting with the analyte of interest under the HPLC conditions, leading to an artificially high result. The mass spectrum from the GC-MS analysis would likely reveal the presence of this impurity.

    • Analyte Degradation: The high temperatures of the GC injector could potentially cause degradation of a thermally labile analyte, leading to a lower result compared to the milder HPLC analysis.

    • Matrix Effects: The sample matrix might interfere with one technique more than the other (e.g., ion suppression in MS or UV absorbance interference in HPLC).

By understanding the orthogonal nature of these separation and detection principles, a senior scientist can design a validation strategy that provides a comprehensive and trustworthy characterization of the analyte.

Conclusion

The cross-validation of analytical results using orthogonal methods is a cornerstone of robust scientific practice in drug development. While HPLC-UV offers a reliable and efficient method for routine quantification of isomers like Thymol and Carvacrol, GC-MS provides an invaluable, high-specificity confirmation of identity and an alternative quantification technique. The data and protocols presented in this guide demonstrate a validated framework for comparing and integrating results from these powerful techniques. This approach ensures the highest level of confidence in the reported data, which is essential for regulatory submissions, quality control, and all stages of pharmaceutical research.

References

  • Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 6(23), 154–158. [Link]

  • Dedić, M., Bečić, E., Imamović, B., Žiga, N., Medanhodžić-Vuk, S., & Šober, M. (2018). HPLC method for determination the content of thymol and carvacrol in Thyme tincture. Journal of Health Sciences, 8(1), 59-65. [Link]

  • Shekarchi, M., Khanavi, M., Adib, N., Amri, M., & Hajimehdipoor, H. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil. Pharmacognosy Magazine. [Link]

  • Scilit. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. [Link]

  • Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. University of Teramo. [Link]

  • Ovid. (2009). DETERMINING THYMOL AND CARVACROL BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Pharmaceutical Chemistry Journal. [Link]

  • Al-Rubaye, A. F., Kadhim, M. J., & Hameed, I. H. (2024). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). MDPI. [Link]

  • Ristić, M., et al. (n.d.). Extraction, purification and analysis of thymol and carvacrole from thyme plant by Modern Chromatographic techniques. University of Niš, Faculty of Technology. [Link]

  • International Conference on Harmonisation. (1996/2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Fadhil, A. A. (2014). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4. Iraqi Journal of Science. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Thymol and Carvacrol on Primesep B Column. [Link]

  • Villalobos-Delgado, L. H., et al. (2021). Thymol and carvacrol determination in a swine feed organic matrix using Headspace SPME-GC-MS. SciELO. [Link]

  • Lee, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. [Link]

  • Al-Okial, A. Y., et al. (2022). SPECTROPHOTOMETRIC DETERMINATION OF THYMOL IN MOUTHWASHES VIA SODIUM NITROPRUSSIDE REACTION WITH HYDROXIDE AMINE HYDROCHLORIDE H. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Socha, R., et al. (2025). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. MDPI. [Link]

  • ResearchGate. (n.d.). GC/MS chromatograms of thymol and carvacrol standards ( a ) and thyme syrup ( b ). [Link]

  • Araujo, A. S., et al. (n.d.). GC-MS Method for Dosing of Carvacrol in Oregano Oil: Development and Validation. Anais da Academia Brasileira de Ciências. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2023). Novel Method for Estimation of Thymol in Pharmaceutical Preparation and Spiked Industrial Wastewater Sample. Journal of Physics and Chemistry Research. [Link]

  • Mohammad, I. Kh. (2005). Spectrophotometric Determination of Thymol in Pharmaceuticla Formulations Via Oxidative Coupling Reaction. Tikrit Journal of Pharmaceutical Sciences. [Link]

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Comparative

Performance comparison of catalysts synthesized from (5-Methyl-2-propan-2-yloxyphenyl)methanol

A Comprehensive Guide to Catalyst Performance in the Selective Oxidation of Substituted Benzyl Alcohols For researchers, scientists, and professionals in drug development, the selective oxidation of substituted benzyl al...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Catalyst Performance in the Selective Oxidation of Substituted Benzyl Alcohols

For researchers, scientists, and professionals in drug development, the selective oxidation of substituted benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. This transformation is fundamental to the creation of a vast array of pharmaceuticals, fragrances, and other high-value fine chemicals. The choice of catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, cost-effectiveness, and environmental impact. This guide offers an in-depth, objective comparison of various catalytic systems, supported by experimental data, to empower you in selecting the optimal catalyst for your specific synthetic needs.

The Critical Role of Catalyst Selection in Benzyl Alcohol Oxidation

The oxidation of a primary alcohol to an aldehyde is a delicate process, often susceptible to over-oxidation to the corresponding carboxylic acid. An ideal catalyst for this transformation should exhibit high activity under mild conditions, demonstrate exceptional selectivity for the aldehyde product, and be easily separable and reusable. The diversity of substituents on the benzyl alcohol further complicates catalyst selection, as electronic and steric factors can significantly alter reactivity. This guide will navigate these complexities by comparing the performance of prominent catalyst classes.

Performance Benchmarking of Catalysts for Benzyl Alcohol Oxidation

The efficacy of various catalysts in the oxidation of benzyl alcohol and its derivatives is a subject of extensive research. The following table summarizes key performance indicators for a selection of catalytic systems, providing a clear comparison of their conversion rates, selectivity towards the desired aldehyde, and the conditions under which these results were achieved.

SubstrateCatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)ProductReference
Benzyl AlcoholPd-Fe/TiO₂O₂/H₂Methanol500.5~55>95Benzaldehyde[1]
Benzyl AlcoholAuPd/TiO₂-{001}O₂Solvent-free1203>90~95Benzaldehyde[1]
Benzyl AlcoholFe(NO₃)₃·9H₂O-1,4-dioxane80694.9>95Benzaldehyde[1]
4-Chlorobenzyl alcoholCNs@PCC--80435-4-Chlorobenzaldehyde[2]
Benzyl alcoholND@FA-Cu(II)TBHPAcetonitrile----Benzaldehyde

Note: "-" indicates that the specific data point was not provided in the cited source.

Causality Behind Experimental Choices: A Deeper Dive

The choice of catalyst, oxidant, and solvent system is a highly interdependent decision. For instance, the use of a bimetallic catalyst like Pd-Fe supported on TiO₂ often aims to leverage synergistic effects between the metals to enhance catalytic activity and selectivity at lower temperatures[1]. The choice of a green oxidant like molecular oxygen (O₂) is preferable from an environmental standpoint, though it may require higher temperatures or pressures. Solvent-free conditions, as seen with the AuPd/TiO₂ catalyst, are also a step towards more sustainable processes[1]. Homogeneous catalysts like Fe(NO₃)₃·9H₂O can offer high activity and selectivity but may present challenges in product separation and catalyst recycling[1]. The development of heterogeneous catalysts, such as copper immobilized on functionalized nanodiamonds (ND@FA-Cu(II)), aims to combine the high efficiency of homogeneous systems with the practical advantages of solid catalysts.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. Below are representative methodologies for conducting the catalytic oxidation of benzyl alcohols.

General Procedure for Heterogeneous Catalytic Oxidation of Benzyl Alcohol[1]
  • Catalyst Preparation: The supported metal catalyst (e.g., 0.01 g of Pd-Fe/TiO₂) is placed in a high-pressure reactor (e.g., a 50 mL stainless steel autoclave).

  • Reaction Mixture Preparation: The benzyl alcohol (e.g., 1.04 g, 9.62 mmol) and solvent (e.g., 7.13 g of methanol) are added to the reactor. An internal standard (e.g., 0.5 mL of mesitylene) can be added for chromatographic analysis.

  • Reaction Setup: The autoclave is sealed, purged multiple times with an inert gas (e.g., 5% H₂/CO₂), and then pressurized with the oxidant (e.g., 25% O₂/CO₂ to a total pressure of 1.1 MPa).

  • Reaction Execution: The reaction mixture is stirred vigorously (e.g., 1200 rpm) and heated to the desired temperature (e.g., 50 °C) for the specified duration.

  • Product Analysis: After cooling and depressurizing the reactor, the product mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity.

General Procedure for Homogeneous Catalytic Oxidation of Benzyl Alcohol[1]
  • Reaction Mixture Preparation: In a three-necked flask equipped with a reflux condenser, benzyl alcohol (3 mmol) and an internal standard (3 mmol of naphthalene) are dissolved in the solvent (15 mL of 1,4-dioxane).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as nitrogen.

  • Reaction Initiation: The solution is heated to the desired temperature (e.g., 80 °C). Once the temperature is stable, the catalyst (2 mmol of ferric nitrate nonahydrate) is added.

  • Monitoring and Analysis: The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the reaction progress.

Visualizing the Process: Workflow and Reaction Pathway

To provide a clearer understanding of the experimental and chemical processes, the following diagrams illustrate a typical workflow for catalyst performance comparison and a generalized reaction pathway for benzyl alcohol oxidation.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Recovery prep_cat Catalyst Synthesis/Procurement prep_reag Substrate & Solvent Purification reactor Reactor Assembly & Charging prep_reag->reactor reaction Heating, Stirring & Pressurizing reactor->reaction sampling Reaction Monitoring (TLC/GC) reaction->sampling workup Reaction Quenching & Product Isolation sampling->workup analysis Characterization (GC, NMR, MS) workup->analysis recovery Catalyst Separation & Recycling workup->recovery

Caption: Experimental workflow for comparing catalyst performance in benzyl alcohol oxidation.

G cluster_reactants Reactants cluster_products Products benzyl_alcohol Substituted Benzyl Alcohol catalyst Catalyst (e.g., Pd/TiO₂) benzyl_alcohol->catalyst oxidant Oxidant (e.g., O₂) oxidant->catalyst aldehyde Substituted Benzaldehyde catalyst->aldehyde byproduct Byproduct (e.g., H₂O) catalyst->byproduct

Caption: Generalized reaction pathway for the catalytic oxidation of a substituted benzyl alcohol.

Conclusion

The selective oxidation of substituted benzyl alcohols is a vital transformation in modern organic synthesis. The choice of catalyst is paramount and should be guided by a thorough understanding of the performance metrics of available systems. This guide provides a comparative framework, grounded in experimental data, to assist researchers in making informed decisions. The ongoing development of novel catalytic systems, particularly those that are heterogeneous and employ green oxidants, promises to further enhance the efficiency and sustainability of this important chemical conversion. For more detailed information on specific catalysts and their applications, consulting the primary literature is highly recommended.

References

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Available at: [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. Available at: [Link]

  • Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - ResearchGate. Available at: [Link]

  • Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. Available at: [Link]

  • Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and its Catalytic Activity in the Reduction of Nitro Compounds - MDPI. Available at: [Link]

  • Synthesis of Boron-Doped Phenolic Porous Carbon As Efficient Catalyst for the Dehydration of Fructose into 5-Hydroxymethylfurfural | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid - RSC Publishing. Available at: [Link]

Sources

Validation

Establishing a Robust Analytical Standard for (5-Methyl-2-propan-2-yloxyphenyl)methanol: A Comparative Guide

For researchers, scientists, and drug development professionals, the establishment of a well-characterized analytical standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the establishment of a well-characterized analytical standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for creating a robust analytical standard for the novel compound (5-Methyl-2-propan-2-yloxyphenyl)methanol. We will delve into a comparative analysis of key analytical techniques, providing the rationale behind experimental choices and the necessary steps to ensure a self-validating system, in alignment with global regulatory expectations.

The Crucial Role of a Well-Defined Analytical Standard

An analytical standard serves as a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analyses. Its importance in drug development and research cannot be overstated. It is the benchmark against which all subsequent batches of the material will be compared, ensuring consistency in identity, purity, and strength. The United States Pharmacopeia (USP) provides reference standards that are integral to the development and manufacturing of pharmaceuticals, helping to ensure accuracy and reproducibility in testing.[1][2][3][4]

This guide will navigate the process of establishing such a standard for (5-Methyl-2-propan-2-yloxyphenyl)methanol, a substituted benzyl alcohol with potential applications in various fields. The principles and methodologies discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q2(R2) on the validation of analytical procedures.[5][6][7][8][9]

Comparative Analysis of Primary Analytical Techniques

The selection of appropriate analytical techniques is paramount. For a molecule like (5-Methyl-2-propan-2-yloxyphenyl)methanol, which possesses both phenolic and alcohol functionalities, a multi-faceted approach is necessary for comprehensive characterization. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile compounds. Its high resolving power and sensitivity make it ideal for both quantification and impurity profiling.

Expertise & Experience in Method Development:

A reversed-phase HPLC method is the logical starting point for a molecule of this polarity. The choice of a C18 or C8 column will depend on the desired retention and resolution from potential impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, will need to be optimized to achieve a good peak shape and separation. The UV detector wavelength should be set at the maximum absorbance of the analyte to ensure the highest sensitivity.

Trustworthiness Through Validation:

The trustworthiness of the HPLC method is established through rigorous validation as per ICH guidelines.[5][7][8][9] This involves assessing the following parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products. This is often demonstrated through forced degradation studies.

  • Linearity: The direct proportionality of the detector response to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: HPLC-UV Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of (5-Methyl-2-propan-2-yloxyphenyl)methanol and the detection of its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (Initial):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 20% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (To be confirmed by UV scan)

  • Injection Volume: 10 µL

Validation Experiments:

  • Specificity/Forced Degradation:

    • Expose the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[10][11][12]

    • Analyze the stressed samples to demonstrate that the degradation peaks are well-resolved from the main analyte peak.

  • Linearity:

    • Prepare a series of at least five standard solutions of (5-Methyl-2-propan-2-yloxyphenyl)methanol at different concentrations (e.g., 50% to 150% of the target concentration).

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).

    • The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

    • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Data Presentation: Comparison of HPLC Method Performance

Validation ParameterAcceptance CriteriaTypical Performance of a Validated HPLC Method
Specificity Well-resolved peaks for analyte and degradantsPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (RSD) ≤ 2.0%< 1.0%
Robustness System suitability passesNo significant impact on results

Visualization: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_rep Reporting Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For (5-Methyl-2-propan-2-yloxyphenyl)methanol, which has a moderate boiling point, GC can be an excellent alternative or complementary technique to HPLC. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Expertise & Experience in Method Development:

A key consideration for the GC analysis of phenolic compounds is the potential need for derivatization.[14][15] Derivatization, for instance by silylation, can improve the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity. The choice of the GC column (e.g., a non-polar or mid-polar column) and the temperature program are critical for achieving good separation of the analyte from any impurities.

Trustworthiness Through Validation:

Similar to HPLC, the GC-MS method must be validated for its intended purpose. The validation parameters are largely the same, with a particular emphasis on:

  • Specificity: The mass spectrometer provides a high degree of specificity through the unique mass spectrum of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are crucial for the analysis of trace impurities.

Experimental Protocol: GC-MS Method Development and Validation

Objective: To develop and validate a GC-MS method for the identification and quantification of (5-Methyl-2-propan-2-yloxyphenyl)methanol and its volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

Chromatographic Conditions (Initial):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation (with Derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • Inject an aliquot into the GC-MS.

Validation Experiments:

  • The validation will follow a similar path to the HPLC method, with adjustments for the specific requirements of GC-MS analysis, such as confirming the fragmentation pattern for identification.

Data Presentation: Comparison of GC-MS Method Performance

Validation ParameterAcceptance CriteriaTypical Performance of a Validated GC-MS Method
Specificity Unique mass spectrum and retention timeHigh confidence in identification
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (RSD) ≤ 5.0%< 3.0%
LOD/LOQ Dependent on impurity limitsTypically in the low ppm range
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For establishing an analytical standard, ¹H and ¹³C NMR are essential for confirming the identity and structure of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Expertise & Experience in Interpretation:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals will confirm the relative number of protons in each environment. The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.

Trustworthiness Through Structural Confirmation:

The definitive structural information provided by NMR is a cornerstone of a trustworthy analytical standard. The data should be consistent with the proposed structure of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structure of (5-Methyl-2-propan-2-yloxyphenyl)methanol.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) for more complex structural assignments if needed.

Data Interpretation:

  • Assign all proton and carbon signals to the corresponding atoms in the molecule. The chemical shifts, multiplicities, and integration values should be consistent with the expected structure.

Data Presentation: Predicted ¹H NMR Data for (5-Methyl-2-propan-2-yloxyphenyl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3s9H-C(CH₃)₃
~2.3s3HAr-CH₃
~4.6s2H-CH₂OH
~4.8s1H-OH
~6.8-7.2m3HAromatic Protons

Note: Predicted values. Actual values may vary depending on the solvent and other experimental conditions.

Visualization: Relationship Between Analytical Techniques for Standard Establishment

Analytical_Techniques cluster_techniques Analytical Techniques cluster_purpose Purpose in Standard Establishment HPLC HPLC-UV Quant Quantification & Purity HPLC->Quant GCMS GC-MS GCMS->Quant Ident Identification GCMS->Ident NMR NMR NMR->Ident Struct Structural Elucidation NMR->Struct

Caption: Interplay of analytical techniques for establishing a standard.

Conclusion: A Triad of Techniques for a Self-Validating Standard

Establishing a robust analytical standard for a new chemical entity like (5-Methyl-2-propan-2-yloxyphenyl)methanol requires a comprehensive and scientifically sound approach. This guide has outlined a comparative framework for utilizing the triad of modern analytical techniques: HPLC for reliable quantification and purity assessment, GC-MS for orthogonal identification and volatile impurity analysis, and NMR for unequivocal structural confirmation. By adhering to the principles of method validation as prescribed by ICH guidelines and leveraging the strengths of each technique, researchers and drug development professionals can create a self-validating analytical standard that ensures the integrity and reproducibility of their work.

References

  • Gas Chromatographic Approaches for the Determination of Phenolic Acids in Foods, Plants, and Plant-Based Foodstuffs. Taylor & Francis Online. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. NEMI.gov. Available at: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

  • USP Standards. Agilent. Available at: [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Available at: [Link]

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Methyl-2-propan-2-yloxyphenyl)methanol proper disposal procedures

Proper management of specialized organic intermediates is a foundational pillar of chemical laboratory safety and environmental stewardship. (5-Methyl-2-propan-2-yloxyphenyl)methanol —also known by its synonym 5-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of specialized organic intermediates is a foundational pillar of chemical laboratory safety and environmental stewardship. (5-Methyl-2-propan-2-yloxyphenyl)methanol —also known by its synonym 5-Methyl-2-isopropoxybenzyl alcohol—is a fine chemical characterized structurally by its substituted aromatic ring containing both an isopropoxy ether and a hydroxymethyl group.

Because it is a complex organic compound containing only carbon, hydrogen, and oxygen, it falls under the critical regulatory classification of non-halogenated organic waste .

This guide provides researchers, synthetic chemists, and drug development professionals with authoritative, self-validating protocols for the containment, laboratory handling, and downstream commercial disposal of this chemical.

Hazard Profiling & Environmental Causality

Before executing disposal protocols, it is critical to understand the mechanistic reasons why specific handling rules apply to (5-Methyl-2-propan-2-yloxyphenyl)methanol:

  • Aquatic Toxicity & Persistence: Like many benzyl alcohol derivatives, this compound is harmful if swallowed, causes serious eye and skin irritation, and is acutely toxic to aquatic ecosystems[1]. Sewer disposal is universally prohibited.

  • Flammability & Vapor Risk: While its specific flashpoint depends on the exact physical state and purity, lower-molecular-weight benzyl alcohols and substituted ethers can generate combustible vapors. Heating above 100°C in the presence of trace acids or metals may also induce rapid, exothermic polymerization[1].

  • Regulatory Status of Evaporation: Evaporating organic solvents in a fume hood as a method of disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[2]. Fume hoods are engineered for personnel safety, not as environmental emission devices.

The Imperative of Waste Segregation

A core tenet of laboratory chemical safety is waste segregation[3]. (5-Methyl-2-propan-2-yloxyphenyl)methanol must be strictly routed to the Non-Halogenated Organic Waste stream.

The Causality of Segregation: Mixing this chemical with halogenated solvents (such as dichloromethane or chloroform) contaminates the entire waste vessel. Halogenated waste requires specialized, highly expensive incineration protocols to prevent the formation of corrosive hydrochloric acid gases and highly toxic dioxins[4]. By keeping this compound in a non-halogenated stream, laboratories ensure safer downstream processing and significantly reduce operational waste management costs[5].

Table 1: Waste Stream Compatibility Matrix
Waste Stream CategoryCompatibility with (5-Methyl-2-propan-2-yloxyphenyl)methanolCausal Justification
Non-Halogenated Solvents (Hexane, Acetone, Toluene)Highly Compatible Shares the same thermal destruction profile (C, H, O only).
Halogenated Solvents (DCM, Chloroform)Incompatible Cross-contamination forces expensive, high-heat acid-gas treatment.
Strong Oxidizers (Nitric Acid, Peroxides)Dangerously Incompatible Risk of violent, exothermic oxidation of the benzylic alcohol group.
Aqueous Waste Incompatible Organic layers will separate; violates zero-drain environmental policies.

Standard Operating Procedure: Routine Laboratory Disposal

For routine disposal of expired, contaminated, or surplus (5-Methyl-2-propan-2-yloxyphenyl)methanol, researchers must follow a verifiable, step-by-step containment protocol:

Step 1: Container Selection

  • Utilize an empty, chemically compatible container—preferably High-Density Polyethylene (HDPE) or structurally sound amber glass[6].

  • Self-Validation Check: Ensure the container cap has a secure, intact polytetrafluoroethylene (PTFE) liner to prevent vapor leakage.

Step 2: Transfer and Containment

  • Conduct all liquid transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or vapors.

  • Do not mix with concentrated acids, bases, or any reactive metals during collection.

Step 3: Mandated Labeling

  • Affix a globally harmonized "Hazardous Waste" label immediately upon placing the first drop of waste into the container[6].

  • Explicitly write the full chemical name: "(5-Methyl-2-propan-2-yloxyphenyl)methanol." Never use acronyms, structural formulas, or shorthand (e.g., do not just write "isopropoxy derivative"), as this violates RCRA and EPA labeling mandates.

  • Mark the primary hazard boxes: Toxic and Irritant.

Step 4: Empty Container Management (The Triple-Rinse Rule)

  • If a source bottle is emptied, it cannot immediately be thrown in standard trash. Residual chemicals pose severe risks to custodial staff[3].

  • Rinse the empty glass/HDPE container three times with a small amount of a compatible non-halogenated solvent (e.g., ethanol or acetone).

  • Deposit the rinsate into the non-halogenated waste container. The triple-rinsed, defaced bottle can then be disposed of via standard solid glass/plastic recycling streams.

Emergency Spill Response Workflow

In the event of an accidental breach or spill on the benchtop, immediate operational containment is required to prevent environmental release and protect personnel[7].

Methodology for Spill Recovery:

  • Isolate: Evacuate non-essential personnel and increase fume hood or room ventilation.

  • Protect: Don chemically resistant nitrile gloves, tightly fitting safety goggles, and a lab coat.

  • Absorb: Pour an inert, non-combustible absorbent (such as dry sand, diatomaceous earth, or vermiculite) over the spill. Do not use combustible materials like sawdust, which can ignite if the organic liquid oxidizes.

  • Recover: Use non-sparking polypropylene or aluminum tools to scoop the saturated absorbent.

  • Seal: Place the collected material into a solid hazardous waste bag or rigid container. Label as "Solid Waste Contaminated with (5-Methyl-2-propan-2-yloxyphenyl)methanol."

  • Decontaminate: Scrub the affected bench surface with soapy water or a mild alcohol solution, collecting any liquid runoff into the hazardous waste stream[7].

SpillResponse A Spill Detected: (5-Methyl-2-propan-2-yloxyphenyl)methanol B Evacuate & Maximize Room Ventilation A->B C Don Appropriate PPE (Nitrile Gloves, Goggles) B->C D Apply Inert Absorbent (Sand, Diatomaceous Earth) C->D E Collect with Non-Sparking Tools D->E F Seal in Solid HazMat Container E->F G Submit for Non-Halogenated Solid Incineration F->G

Workflow for hazardous spill containment and isolation.

Downstream Commercial Destruction: Thermal Incineration

Once the waste leaves your laboratory, how is it actually destroyed? Building operational trust means understanding the endpoint of the chemicals you handle.

(5-Methyl-2-propan-2-yloxyphenyl)methanol is permanently eliminated via Commercial Thermal Incineration .

According to EPA technical regulations (40 CFR Parts 264 and 265), commercial hazardous waste incinerators must achieve a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents[8]. Because this molecule is non-halogenated, it is typically injected into the combustion chamber of a rotary kiln or liquid injection unit operating at 870°C to 1200°C (1600°F to 2200°F) with a nominal gas residence time of 0.75 to 2.0 seconds[4].

Under these extreme thermodynamic conditions, the aromatic ring, ether linkages, and hydroxyl groups are thoroughly oxidized. The sole chemical byproducts released from the stack are innocuous carbon dioxide (


) and water vapor (

), ensuring zero persistent environmental contamination.

WasteSegregation A Waste Generated: (5-Methyl-2-propan-2-...) B Contains Halogenated Solvents (e.g., DCM)? A->B C Halogenated Waste Stream (Separate Collection Required) B->C Yes D Non-Halogenated Organic Stream (Primary Route) B->D No E Commercial Thermal Incineration (>870°C, 99.99% DRE) C->E D->E

Decision matrix for proper waste segregation and ultimate thermal destruction.

References

  • ChemSupply Australia. (2024). Safety Data Sheet: Benzyl Alcohol. ChemSupply Australia. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). The National Academies Press. Retrieved from [Link]

  • Vanderbilt University Medical Center (VUMC). (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1992). Thermal Incinerator Fact Sheet & Air Pollution Control Technology Fact Sheet (EPA-CICA). EPA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. EPA.gov. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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